Product packaging for Caldaret(Cat. No.:CAS No. 133804-44-1)

Caldaret

Cat. No.: B1668228
CAS No.: 133804-44-1
M. Wt: 256.32 g/mol
InChI Key: DCDFLGVJWQIRGH-UHFFFAOYSA-N
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Description

Caldaret is a research compound that functions as an inhibitor of the Na+/Ca2+ exchanger (NCX) . Its primary research application is in the study of cardiac ischemia-reperfusion injury (IRI), a type of damage that can occur when blood flow is restored to heart tissue after a period of ischemia . In ex vivo models using rat hearts, administration of this compound at the time of reperfusion has been shown to have a protective effect . The compound has also been investigated in porcine models of myocardial infarction, where it was administered during the ischemic period . By modulating calcium overload—a key mechanism of IRI—this compound serves as a valuable pharmacological tool for exploring cardioprotective strategies . The molecular formula for this compound monohydrate is C₁₁H₁₈N₂O₄S . This product is intended for research purposes only and is not approved for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2O3S B1668228 Caldaret CAS No. 133804-44-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2-piperazin-1-ylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-9-2-3-10(11(8-9)17(14,15)16)13-6-4-12-5-7-13/h2-3,8,12H,4-7H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDFLGVJWQIRGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCNCC2)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80158376
Record name Caldaret
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Molecular Weight

256.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133804-44-1
Record name Caldaret [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Caldaret
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06231
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Caldaret
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CALDARET
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Selective TRPC3/6 Antagonists in Cardiac Cells

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Caldaret" does not correspond to a known pharmacological agent or biological mechanism in the existing scientific literature. This document provides an in-depth guide on the mechanism of action of selective antagonists targeting the Transient Receptor Potential Canonical (TRPC) 3 and 6 channels in cardiac cells. This focus is based on the central role of these channels in cardiac hypertrophy, a topic of significant research interest for drug development.

This guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the core mechanism, quantitative data on representative compounds, experimental protocols for investigation, and visualizations of the key pathways and processes.

Core Mechanism of Action: TRPC3/6 Inhibition in Cardiomyocytes

Pathological cardiac hypertrophy, a maladaptive enlargement of the heart muscle, is a common precursor to heart failure. A key signaling nexus in this process involves the TRPC3 and TRPC6 ion channels, which are upregulated in response to cardiac disease and stress.[1] These channels act as crucial transducers of neurohormonal and mechanical stress signals into intracellular calcium (Ca²⁺) elevations that drive hypertrophic gene expression.[2][3]

1.1. Activation of TRPC3 and TRPC6 Channels

In cardiac myocytes, TRPC3 and TRPC6 are activated downstream of Gαq-coupled protein receptors (GPCRs), such as the angiotensin II type 1 receptor (AT1R).[4] The signaling cascade proceeds as follows:

  • GPCR Activation: Neurohormones like angiotensin II (Ang II) or endothelin-1 (ET-1) bind to their respective GPCRs.

  • PLC Activation: The activated receptor stimulates Phospholipase C (PLC).

  • DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), generating inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • Channel Gating: TRPC3 and TRPC6 are directly gated by DAG, leading to channel opening.[3][4][5] This is a primary activation mechanism, distinct from store-operated calcium entry.

1.2. Downstream Signaling Cascade

Once activated, TRPC3 and TRPC6, which are non-selective cation channels, permit the influx of both Ca²⁺ and sodium (Na⁺).[6][7] This influx triggers a cascade of events leading to pathological gene transcription:

  • Membrane Depolarization: The influx of positive ions causes a slow membrane depolarization.[4]

  • L-type Ca²⁺ Channel Activation: This depolarization can activate voltage-gated L-type Ca²⁺ channels (LTCCs), leading to a more substantial Ca²⁺ influx, which in turn enhances the frequency of Ca²⁺ oscillations.[4]

  • Calcineurin Activation: The sustained elevation of intracellular Ca²⁺ activates the calcium-dependent phosphatase, calcineurin (Cn).[8][9][10]

  • NFAT Dephosphorylation and Nuclear Translocation: Calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factors.[4][11] This unmasks a nuclear localization signal, causing NFAT to translocate from the cytoplasm to the nucleus.

  • Hypertrophic Gene Expression: In the nucleus, NFAT collaborates with other transcription factors to initiate the expression of genes associated with pathological cardiac hypertrophy, such as atrial natriuretic peptide (ANP) and β-myosin heavy chain (β-MHC).[2][12]

Selective TRPC3/6 antagonists act by directly blocking the ion-conducting pore of these channels, thereby preventing the initial DAG-mediated Ca²⁺ and Na⁺ influx. This action effectively uncouples GPCR stimulation from the activation of the calcineurin-NFAT pathway, representing a targeted therapeutic strategy to inhibit pathological cardiac remodeling.

1.3. Interaction with Other Signaling Molecules

The function of TRPC3 is further modulated by its interaction with other critical cardiac proteins:

  • Sodium-Calcium Exchanger (NCX1): TRPC3 colocalizes and functionally interacts with NCX1. The Na⁺ entry through TRPC3 can promote the reverse-mode operation of NCX1, contributing further to Ca²⁺ entry and potentially influencing arrhythmogenesis.[6][7][13]

  • NADPH Oxidase 2 (Nox2): TRPC3 can form a signaling complex with Nox2, a source of reactive oxygen species (ROS). This interaction can lead to increased ROS production, which contributes to cardiac fibrosis and atrophy.[13][14]

Quantitative Data: Potency of Selective TRPC3/6 Antagonists

The development of selective small-molecule inhibitors for TRPC3 and TRPC6 has been crucial for elucidating their roles. The following table summarizes potency data for representative compounds.

CompoundTarget(s)IC₅₀ (nM)Cell SystemReference(s)
GSK2332255B TRPC3 / TRPC63 - 21HEK293T cells[1]
GSK2833503A TRPC3 / TRPC63 - 21HEK293T cells[15]
Pyr3 TRPC3~700 (for inhibition of OAG-evoked currents)mESC-CMs[3][16]

Note: In vivo efficacy of compounds like GSK2332255B and GSK2833503A has been limited by rapid metabolism and high protein binding.[15]

Experimental Protocols

Investigating the mechanism of a selective TRPC3/6 antagonist in cardiac cells involves a combination of electrophysiology, calcium imaging, and molecular biology assays.

3.1. Patch-Clamp Electrophysiology for TRPC Current Measurement

This technique directly measures ion channel activity in isolated cardiomyocytes.

  • Cell Preparation: Neonatal rat ventricular myocytes (NRVMs) or adult mouse ventricular myocytes are isolated using standard enzymatic digestion protocols.

  • Recording Configuration: Whole-cell voltage-clamp recordings are performed. The intracellular pipette solution contains a Ca²⁺ buffer (e.g., EGTA) to isolate membrane currents from effects of intracellular Ca²⁺ fluctuations. The extracellular bath solution is designed to minimize contamination from other currents (e.g., K⁺-free, containing blockers for Na⁺ and L-type Ca²⁺ channels if necessary).

  • Protocol:

    • A holding potential (e.g., -60 mV) is applied.

    • Voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) are applied to generate a current-voltage (I-V) relationship characteristic of TRPC channels (double rectifying for TRPC6).[17]

    • A TRPC channel activator, such as the DAG analog 1-oleoyl-2-acetyl-sn-glycerol (OAG), is applied to the bath to elicit TRPC3/6 currents.[4]

    • The antagonist is then perfused at various concentrations to determine its inhibitory effect on the OAG-activated current.

  • Data Analysis: The magnitude of the inward and outward currents is measured, and dose-response curves are generated to calculate the IC₅₀ of the antagonist.

3.2. Intracellular Calcium Imaging

This method assesses the effect of the antagonist on global intracellular Ca²⁺ changes in response to agonists.

  • Cell Preparation: Cardiomyocytes (e.g., NRVMs) are plated on glass-bottom dishes.

  • Dye Loading: Cells are incubated with a ratiometric fluorescent Ca²⁺ indicator, such as Fura-2 AM. Fura-2 allows for the measurement of Ca²⁺ concentration independent of dye concentration by measuring the ratio of fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm).[17]

  • Protocol:

    • Baseline fluorescence ratios are recorded using a fluorescence microscopy system.

    • Cells are pre-incubated with the TRPC3/6 antagonist or vehicle control.

    • A GPCR agonist (e.g., Angiotensin II) is added to the bath to stimulate Ca²⁺ entry.

    • The change in the Fura-2 fluorescence ratio over time is recorded.

  • Data Analysis: The peak and sustained phases of the Ca²⁺ response are quantified. The percentage inhibition of the agonist-induced Ca²⁺ signal by the antagonist is calculated.

3.3. NFAT Nuclear Translocation Assay

This assay visualizes the final step in the signaling pathway leading to hypertrophic gene expression.

  • Cell Preparation: Cardiomyocytes are transfected with a plasmid encoding an NFAT-GFP (Green Fluorescent Protein) fusion protein. In the resting state, the fusion protein resides in the cytoplasm.

  • Protocol:

    • Transfected cells are pre-treated with the TRPC3/6 antagonist or vehicle.

    • Cells are stimulated with a hypertrophic agonist (e.g., Angiotensin II or Endothelin-1) for a defined period (e.g., 15-30 minutes).[4]

    • Cells are fixed and the nuclei are counterstained (e.g., with DAPI).

  • Data Analysis:

    • Fluorescence microscopy is used to capture images of the GFP and DAPI signals.

    • The degree of NFAT-GFP nuclear translocation is quantified by measuring the ratio of nuclear to cytoplasmic GFP fluorescence intensity.

    • The percentage of cells showing a predominantly nuclear GFP signal is calculated for each condition.[4]

Mandatory Visualizations

Signaling Pathway Diagram

G AngII Angiotensin II AT1R AT1 Receptor (GPCR) AngII->AT1R Binds PLC Phospholipase C AT1R->PLC Activates DAG Diacylglycerol (DAG) PLC->DAG Generates TRPC3_6 TRPC3 / TRPC6 Channel DAG->TRPC3_6 Activates Ca_Influx Ca²⁺ / Na⁺ Influx TRPC3_6->Ca_Influx Mediates Antagonist Selective TRPC3/6 Antagonist Antagonist->TRPC3_6 Inhibits Depolarization Membrane Depolarization Ca_Influx->Depolarization Calcineurin Calcineurin Ca_Influx->Calcineurin Activates LTCC L-type Ca²⁺ Channel Depolarization->LTCC Activates LTCC->Calcineurin Activates NFAT_P NFAT-P (Cytoplasm) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (Nucleus) NFAT_P->NFAT Translocates Gene_Exp Hypertrophic Gene Expression NFAT->Gene_Exp Promotes

Caption: TRPC3/6-mediated hypertrophic signaling pathway and point of antagonist inhibition.

Experimental Workflow Diagram

G cluster_methods Measurement Modalities Start Isolate Primary Cardiomyocytes Culture Culture & Prep (e.g., Fura-2 Load) Start->Culture Group Divide into Groups: - Vehicle - Antagonist Culture->Group Stimulate Stimulate with Agonist (e.g., Ang II) Group->Stimulate Measure Measure Response Stimulate->Measure Patch Patch-Clamp (I-V Curve) Measure->Patch Imaging Ca²⁺ Imaging (Fluorescence Ratio) Measure->Imaging NFAT_Assay NFAT Assay (Nuclear Localization) Measure->NFAT_Assay Analysis Data Analysis (% Inhibition, IC₅₀) Patch->Analysis Imaging->Analysis NFAT_Assay->Analysis

Caption: Generalized workflow for testing a TRPC3/6 antagonist in cardiac myocyte assays.

Logical Relationship Diagram

G Stimuli Pathological Stimuli (Neurohormonal, Mechanical) GPCR GPCR-PLC-DAG Signaling Stimuli->GPCR TRPC_Activation TRPC3/6 Activation & Cation Influx GPCR->TRPC_Activation Ca_Signal Pathological Ca²⁺ Signal (Calcineurin-NFAT) TRPC_Activation->Ca_Signal Hypertrophy Cardiac Hypertrophy & Remodeling Ca_Signal->Hypertrophy Antagonist Selective TRPC3/6 Antagonist Antagonist->TRPC_Activation Blocks

Caption: Logical flow from pathological stimuli to cardiac hypertrophy, interrupted by TRPC3/6 blockade.

References

Caldaret (MCC-135): An In-depth Technical Guide on Intracellular Calcium Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caldaret, also known by its investigational name MCC-135, is a small molecule intracellular calcium modulator that has been investigated for its potential therapeutic effects in cardiovascular diseases, particularly in conditions associated with pathological calcium overload such as myocardial ischemia-reperfusion injury and heart failure. This technical guide provides a comprehensive overview of the mechanism of action, experimental data, and methodologies related to this compound's modulation of intracellular calcium.

Core Mechanism of Action: Inhibition of the Na+/Ca2+ Exchanger

This compound's primary mechanism of action is the inhibition of the reverse mode of the sodium-calcium exchanger (NCX).[1] The NCX is a critical plasma membrane protein in cardiomyocytes and other excitable cells responsible for maintaining calcium homeostasis. It can operate in two modes:

  • Forward mode: Extrudes one Ca²⁺ ion in exchange for the influx of three Na⁺ ions, helping to lower intracellular calcium levels.

  • Reverse mode: Imports one Ca²⁺ ion in exchange for the efflux of three Na⁺ ions. This mode is often activated under pathological conditions, such as during ischemia, where intracellular sodium concentration rises, leading to detrimental calcium overload.

By selectively inhibiting the reverse mode of the NCX, this compound is proposed to prevent or reduce the pathological influx of calcium into cardiomyocytes during events like ischemia-reperfusion, thereby protecting the heart from calcium-induced damage.[1]

Quantitative Data Summary

ParameterModel SystemTreatmentKey FindingsReference
Ventricular Ca²⁺ Content Langendorff-perfused rat hearts (ischemia-reperfusion)MCC-135 post-reperfusionReduced the increase in ventricular Ca²⁺ content.[1]
Developed Tension Langendorff-perfused rat hearts (ischemia-reperfusion)MCC-135 post-reperfusionIncreased developed tension.[1]
Sarcoplasmic Reticulum (SR) Ca²⁺ Uptake Isolated ventricular muscles from diabetic ratsMCC-135Enhanced SR Ca²⁺ uptake.[2]
Myofilament Force Production Isolated ventricular muscles from diabetic ratsMCC-135Decreased force at pCa levels from 7.0 to 4.4.[2]
Left Ventricular Ejection Fraction (LVEF) Patients with acute ST-elevation myocardial infarction (anterior MI subgroup)Intravenous this compound (adjunct to PCI)Showed some positive effects, though not statistically significant in the overall study population.[3]
Infarct Size Patients with acute ST-elevation myocardial infarctionIntravenous this compound (adjunct to PCI)No significant reduction in the overall study population.[4]

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound in Ischemia-Reperfusion Injury

The following diagram illustrates the proposed mechanism of this compound in mitigating calcium overload during myocardial ischemia-reperfusion.

Caldaret_Mechanism cluster_Extracellular Extracellular Space cluster_Cardiomyocyte Cardiomyocyte cluster_Ischemia Ischemia cluster_NCX Na⁺/Ca²⁺ Exchanger (NCX) Na_ext High Na+ NCX_reverse Reverse Mode NCX Ca_ext High Ca²⁺ Na_int_high ↑ Intracellular Na⁺ Na_int_high->NCX_reverse Drives ATP_low ↓ ATP NaK_pump_inhibited Na⁺/K⁺ Pump Inhibition ATP_low->NaK_pump_inhibited NaK_pump_inhibited->Na_int_high Ca_overload Ca²⁺ Overload NCX_reverse->Ca_overload ↑ Ca²⁺ Influx Cell_Injury Cell Injury / Necrosis Ca_overload->Cell_Injury This compound This compound (MCC-135) This compound->NCX_reverse Inhibits

Caption: this compound's inhibition of reverse mode NCX to prevent Ca²⁺ overload.

Experimental Workflow for Assessing this compound's Effect on Intracellular Calcium

This diagram outlines a typical experimental workflow to evaluate the impact of this compound on intracellular calcium dynamics in isolated cardiomyocytes.

Experimental_Workflow Start Start: Isolate Cardiomyocytes Load_Dye Load with Ca²⁺-sensitive fluorescent dye (e.g., Fura-2 AM) Start->Load_Dye Establish_Baseline Establish Baseline Fluorescence (Normal Perfusion) Load_Dye->Establish_Baseline Induce_Ischemia Induce Simulated Ischemia (e.g., hypoxia, glucose deprivation) Establish_Baseline->Induce_Ischemia Treatment Introduce Treatment Groups Induce_Ischemia->Treatment Vehicle Vehicle Control Treatment->Vehicle Group 1 Caldaret_Doses This compound (MCC-135) (Multiple Doses) Treatment->Caldaret_Doses Group 2 Reperfusion Simulated Reperfusion Vehicle->Reperfusion Caldaret_Doses->Reperfusion Measure_Fluorescence Measure Intracellular Ca²⁺ Transients (Fluorescence Microscopy/Spectrometry) Reperfusion->Measure_Fluorescence Analyze_Data Data Analysis: - Peak [Ca²⁺]i - Ca²⁺ transient decay - Diastolic [Ca²⁺]i Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for measuring this compound's effect on intracellular Ca²⁺.

Experimental Protocols

While detailed, step-by-step protocols for experiments specifically using this compound are proprietary and not fully disclosed in publications, the following are generalized methodologies based on the cited literature for key experiments.

Measurement of Intracellular Ca²⁺ in Isolated Cardiomyocytes

Objective: To determine the effect of this compound on intracellular Ca²⁺ dynamics during simulated ischemia-reperfusion.

Methodology:

  • Cardiomyocyte Isolation: Ventricular myocytes are enzymatically isolated from adult rat or rabbit hearts.

  • Fluorescent Dye Loading: Isolated myocytes are incubated with a Ca²⁺-sensitive fluorescent indicator, such as Fura-2 AM, which allows for ratiometric measurement of intracellular free Ca²⁺ concentration.

  • Perfusion System: Cells are placed in a perfusion chamber on the stage of an inverted microscope equipped for fluorescence measurements.

  • Baseline Measurement: Cells are initially perfused with a normal, oxygenated buffer (e.g., Tyrode's solution) to establish baseline intracellular Ca²⁺ levels and transient characteristics upon electrical stimulation.

  • Simulated Ischemia: The perfusion buffer is switched to a "ischemic" solution (e.g., hypoxic, glucose-free, and acidic) to mimic ischemic conditions.

  • Treatment Application: During the simulated ischemic or reperfusion phase, different concentrations of this compound (or vehicle control) are added to the perfusion buffer.

  • Reperfusion: The buffer is switched back to the normal, oxygenated solution to simulate reperfusion.

  • Data Acquisition: Intracellular Ca²⁺ is monitored throughout the experiment by measuring the fluorescence emission at different excitation wavelengths.

  • Analysis: Parameters such as the amplitude of the Ca²⁺ transient, the rate of Ca²⁺ decay, and the diastolic Ca²⁺ level are analyzed to determine the effects of this compound.

Assessment of Contractile Function in Langendorff-Perfused Hearts

Objective: To evaluate the effect of this compound on myocardial contractile function during ischemia-reperfusion.

Methodology:

  • Heart Isolation: The heart is rapidly excised from an anesthetized animal (e.g., rat) and mounted on a Langendorff apparatus.

  • Retrograde Perfusion: The heart is perfused retrogradely via the aorta with a crystalloid buffer (e.g., Krebs-Henseleit solution) at a constant pressure and temperature.

  • Measurement of Contractile Function: A fluid-filled balloon is inserted into the left ventricle and connected to a pressure transducer to measure left ventricular developed pressure (LVDP), heart rate, and the maximum rates of pressure development and decay (+/- dP/dt).

  • Ischemia-Reperfusion Protocol: After a stabilization period, global or regional ischemia is induced by stopping or reducing the perfusate flow for a defined period. This is followed by a period of reperfusion with the normal buffer.

  • Drug Administration: this compound is administered at various concentrations in the perfusate before ischemia, during ischemia, or upon reperfusion.

  • Data Analysis: The recovery of LVDP and other hemodynamic parameters during reperfusion is compared between control and this compound-treated hearts.

Conclusion

This compound (MCC-135) represents a targeted approach to mitigating the detrimental effects of intracellular calcium overload in the context of cardiovascular disease. Its mechanism as an inhibitor of the reverse mode of the Na+/Ca2+ exchanger is supported by preclinical evidence demonstrating its ability to reduce calcium accumulation and improve cardiac function in models of ischemia-reperfusion and diabetic cardiomyopathy. While clinical trials have not yet demonstrated a definitive, broad-scale efficacy, the targeted nature of its mechanism continues to make it a subject of interest for further research and development in the field of cardiovascular pharmacology. Further studies are warranted to fully elucidate its therapeutic potential and to identify specific patient populations that may benefit from this mode of intracellular calcium modulation.

References

Caldaret (MCC-135) for Cardioprotection Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caldaret (MCC-135) is a novel intracellular calcium-handling modulator investigated for its cardioprotective effects in the context of ischemia-reperfusion injury. This technical guide provides a comprehensive overview of the preclinical and clinical research on this compound, with a focus on its mechanism of action, experimental protocols, and quantitative data. The document is intended to serve as a resource for researchers and drug development professionals exploring therapeutic strategies for cardioprotection.

Introduction

Myocardial ischemia-reperfusion injury is a complex pathological process that contributes significantly to the morbidity and mortality associated with acute myocardial infarction. A key event in this process is the dysregulation of intracellular calcium homeostasis, leading to calcium overload, mitochondrial dysfunction, and ultimately, cardiomyocyte death. This compound (MCC-135) has emerged as a potential therapeutic agent that targets this critical aspect of ischemia-reperfusion injury. This guide will delve into the scientific evidence surrounding this compound's cardioprotective potential.

Mechanism of Action

This compound's primary mechanism of action revolves around the modulation of intracellular calcium handling in cardiomyocytes. It is proposed to exert its effects through two main pathways:

  • Inhibition of the reverse-mode Na+/Ca2+ exchanger (NCX): During ischemia and early reperfusion, intracellular sodium concentration increases, leading to the reversal of the NCX. This results in an influx of calcium into the cardiomyocyte, contributing to calcium overload. This compound is believed to inhibit this reverse-mode activity, thereby attenuating the rise in intracellular calcium.

  • Enhancement of sarcoplasmic reticulum (SR) Ca2+ uptake: this compound may also promote the sequestration of calcium into the sarcoplasmic reticulum by enhancing the activity of the SR Ca2+-ATPase (SERCA). This action would further contribute to lowering cytosolic calcium levels and restoring calcium homeostasis.

By mitigating intracellular calcium overload, this compound is hypothesized to protect cardiomyocytes from the detrimental downstream consequences, including mitochondrial dysfunction, activation of proteases, and induction of apoptosis.

Preclinical Evidence: Canine Model of Myocardial Infarction

A pivotal preclinical study investigated the cardioprotective effects of this compound in a canine model of myocardial infarction.[1]

Experimental Protocol: Canine Myocardial Infarction Model

The following protocol was employed in the study by Kawasumi et al. (2007):

  • Animal Preparation: Adult mongrel dogs were anesthetized, and a thoracotomy was performed to expose the heart.

  • Ischemia Induction: The left circumflex coronary artery (LCX) was occluded for 90 minutes to induce myocardial ischemia.

  • Drug Administration: Fifteen minutes before reperfusion, a continuous intravenous infusion of this compound (3 or 30 µg/kg/hour), diltiazem (2000 µg/kg/hour as a positive control), or saline (vehicle control) was initiated and continued for 30 minutes.

  • Reperfusion: The coronary artery occlusion was released, and the myocardium was reperfused for 4 hours.

  • Hemodynamic Monitoring: Throughout the experiment, parameters such as heart rate, blood pressure, and left ventricular pressure were continuously monitored.

  • Infarct Size Measurement: After the reperfusion period, the hearts were excised. The area at risk was determined by perfusing the coronary arteries with Evans blue dye, and the infarct size was quantified by incubating heart slices in 1% triphenyltetrazolium chloride (TTC) solution. The infarct size was expressed as a percentage of the area at risk.

Quantitative Data: Infarct Size and Hemodynamics

The study demonstrated a significant reduction in infarct size in the this compound-treated groups compared to the control group.

Treatment GroupDoseInfarct Size (% of Area at Risk)Reduction in Infarct Size (%)
Control (Saline)-35.5 ± 4.0-
This compound (Low Dose)3 µg/kg/hour17.3 ± 3.151.3
This compound (High Dose)30 µg/kg/hour10.0 ± 2.271.9
Diltiazem2000 µg/kg/hour22.7 ± 3.536.1

Data are presented as mean ± SEM.

This compound administration did not significantly alter heart rate or mean arterial pressure compared to the control group, suggesting a direct cardioprotective effect independent of systemic hemodynamic changes.

Clinical Evidence: The CASTEMI Trial

The "this compound in ST-Elevation Myocardial Infarction" (CASTEMI) trial was a phase II clinical study designed to evaluate the efficacy and safety of this compound as an adjunct to primary percutaneous coronary intervention (PCI) in patients with acute ST-elevation myocardial infarction (STEMI).

Experimental Protocol: CASTEMI Trial

The key aspects of the CASTEMI trial protocol were as follows:

  • Patient Population: Patients with a large STEMI (sum of ST-segment elevation ≥10 mm) presenting within 6 hours of symptom onset and planned for primary PCI were enrolled.

  • Randomization and Blinding: Patients were randomized in a double-blind manner to receive a 48-hour intravenous infusion of either a low dose of this compound (57.5 mg), a high dose of this compound (172.5 mg), or a placebo.

  • Drug Administration: A rapid infusion of the study drug was administered over 45 minutes during the primary PCI procedure, followed by a slower infusion for a total of 48 hours.

  • Primary Endpoint: The primary endpoint was the infarct size at day 7, as measured by Single Photon Emission Computed Tomography (SPECT).

  • SPECT Imaging Protocol: Myocardial perfusion SPECT imaging was performed at day 7 and day 30 to assess infarct size and left ventricular function. While the exact imaging protocol details are not publicly available, standard clinical protocols for SPECT myocardial perfusion imaging would have been followed, involving the injection of a radiotracer (e.g., Technetium-99m sestamibi or tetrofosmin) at rest and imaging the distribution of the tracer in the myocardium. The size of the perfusion defect is then quantified to determine the infarct size.

  • Secondary Endpoints: Secondary endpoints included infarct size at day 30, cardiac serum markers (creatine kinase [CK], CK-MB, troponin T), and left ventricular volumes and ejection fraction.

Quantitative Data: CASTEMI Trial Results

The overall results of the CASTEMI trial did not show a statistically significant reduction in infarct size in the this compound-treated groups compared to the placebo group.

Treatment GroupDoseInfarct Size at Day 7 (%)Infarct Size at Day 30 (%)
Placebo-20.016.1
This compound (Low Dose)57.5 mg19.516.8
This compound (High Dose)172.5 mg22.119.5

Data are presented as mean values.

However, a pre-specified subgroup analysis of patients with anterior myocardial infarction and TIMI 0/1 flow before PCI suggested a potential benefit with the high dose of this compound.

Subgroup Analysis: Anterior MI with TIMI 0/1 Flow

Cardiac BiomarkerHigh-Dose this compound vs. Placebo
Creatine Kinase (CK)28% reduction (p=0.03)
CK-MB25% reduction (p=0.026)
Troponin T25% reduction (p=0.027)

Signaling Pathways and Mitochondrial Effects

While direct studies on this compound's influence on specific downstream signaling pathways and mitochondrial function are limited, its mechanism of action allows for informed hypotheses based on the known consequences of inhibiting the reverse-mode NCX and modulating intracellular calcium.

Potential Downstream Signaling Pathways
  • Protein Kinase C (PKC): Calcium is a critical activator of several PKC isoforms. By attenuating the rise in intracellular calcium, this compound may prevent the aberrant activation of certain PKC isoforms that are implicated in mediating cell death pathways during ischemia-reperfusion.

  • Akt/ERK Pathways: The pro-survival Akt and ERK signaling pathways are known to be involved in cardioprotection. While the direct effect of this compound on these pathways has not been elucidated, modulation of intracellular calcium can influence their activity. Further research is needed to determine if this compound's cardioprotective effects are mediated through the activation of these pro-survival kinases.

Inferred Mitochondrial Effects

Mitochondria are central players in ischemia-reperfusion injury, and their function is tightly regulated by calcium.

  • Mitochondrial Calcium Overload: During ischemia-reperfusion, cytosolic calcium overload leads to excessive calcium uptake by mitochondria. This mitochondrial calcium overload triggers the opening of the mitochondrial permeability transition pore (mPTP), a key event leading to cell death. By inhibiting the initial rise in cytosolic calcium via NCX inhibition, this compound is expected to indirectly prevent mitochondrial calcium overload and subsequent mPTP opening.

  • Mitochondrial Membrane Potential: The opening of the mPTP leads to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, and cessation of ATP synthesis. By preventing mPTP opening, this compound would help to preserve the mitochondrial membrane potential and maintain cellular energy production.

  • Reactive Oxygen Species (ROS) Production: Dysfunctional mitochondria are a major source of ROS during reperfusion. By preserving mitochondrial integrity and function, this compound is likely to reduce the burst of ROS production that contributes to oxidative stress and further cellular damage.

Visualizations

Signaling Pathways and Experimental Workflows

Caldaret_Mechanism_of_Action cluster_IschemiaReperfusion Ischemia/Reperfusion Injury cluster_Caldaret_Intervention This compound (MCC-135) Intervention cluster_Cardioprotection Cardioprotective Outcomes Ischemia Ischemia Intracellular_Na_Increase ↑ Intracellular Na+ Ischemia->Intracellular_Na_Increase Reperfusion Reperfusion Reverse_Mode_NCX Reverse Mode Na+/Ca2+ Exchanger Intracellular_Na_Increase->Reverse_Mode_NCX Ca_Overload Intracellular Ca2+ Overload Reverse_Mode_NCX->Ca_Overload Ca2+ influx Mito_Ca_Overload ↓ Mitochondrial Ca2+ Overload This compound This compound (MCC-135) This compound->Reverse_Mode_NCX Inhibits SERCA SERCA Pump This compound->SERCA Enhances? SR_Ca_Uptake ↑ SR Ca2+ Uptake SERCA->SR_Ca_Uptake Ca2+ sequestration mPTP ↓ mPTP Opening Mito_Ca_Overload->mPTP ROS ↓ ROS Production mPTP->ROS Cell_Death ↓ Cardiomyocyte Cell Death mPTP->Cell_Death ROS->Cell_Death

Caption: Proposed mechanism of this compound's cardioprotective action.

Canine_MI_Workflow cluster_procedure Experimental Procedure cluster_measurements Measurements start Anesthetize Dog and Perform Thoracotomy ischemia 90 min LCX Occlusion (Ischemia) start->ischemia drug_admin Infuse this compound/Diltiazem/Saline (15 min before Reperfusion) ischemia->drug_admin reperfusion 4 hours Reperfusion drug_admin->reperfusion end Excise Heart for Infarct Size Measurement reperfusion->end hemodynamics Continuous Hemodynamic Monitoring reperfusion->hemodynamics infarct_size TTC Staining for Infarct Size Quantification end->infarct_size

Caption: Workflow for the canine myocardial infarction model.

Conclusion

This compound has demonstrated significant cardioprotective effects in a preclinical model of myocardial infarction by reducing infarct size. Its mechanism of action, centered on the modulation of intracellular calcium handling, presents a rational approach to mitigating ischemia-reperfusion injury. However, the translation of these promising preclinical findings to the clinical setting has been challenging, as evidenced by the overall neutral results of the CASTEMI trial. The subgroup analysis of the CASTEMI trial suggests that there may be a specific patient population that could benefit from this compound treatment, warranting further investigation. Future research should focus on elucidating the precise downstream signaling pathways and mitochondrial effects of this compound to better understand its cardioprotective mechanisms and to identify potential biomarkers for patient stratification.

References

In-depth Technical Guide: The Discovery and Synthesis of Caldaret

Author: BenchChem Technical Support Team. Date: November 2025

An Important Note on the Subject Matter

Initial research into the topic "Caldaret" has revealed a significant discrepancy in the available information. Extensive database searches for a scientific compound, drug, or molecule named "this compound" have yielded no relevant results within the scientific and biomedical literature. The search results consistently and exclusively refer to "Caldereta," a traditional Filipino meat stew.

Therefore, it is not possible to provide an in-depth technical guide on the discovery, synthesis, mechanism of action, or clinical data related to "this compound" as a scientific entity.

This document will instead provide a comprehensive overview of "Caldereta," the culinary dish, in a structured format that mirrors the requested technical guide, addressing its origins, ingredients (analogous to chemical components), and preparation methods (analogous to synthesis).

Introduction: "Caldereta" - A Culinary Compound

Caldereta is a hearty and flavorful meat stew originating from the Philippines.[1][2] It is a staple of Filipino cuisine, often served at celebrations and special occasions.[1] The name "Caldereta" is derived from the Spanish word "caldera," which means cauldron, referring to the pot in which the stew is traditionally cooked. The dish has Spanish influences, which is evident in the use of tomato sauce and olives.

Composition and Key Ingredients

The fundamental components of Caldereta can be categorized as follows. The exact quantities can vary based on the specific recipe and desired flavor profile.

Table 1: Core Components of Caldereta

Component CategoryIngredientTypical Quantity (for 1 kg of meat)Role in the Dish
Primary Protein Beef, Goat, Chicken, or Pork1 kgMain flavor and texture base
Vegetable Base Potatoes, Carrots, Bell Peppers (Red and Green)2-3 medium-sized eachAdds sweetness, color, and texture
Aromatics Onion, Garlic1 large onion, 4-5 cloves of garlicProvides the foundational aromatic flavor
Sauce Base Tomato Sauce, Tomato Paste2 cups tomato sauce, 2 tbsp tomato pasteCreates the rich, savory, and slightly acidic sauce
Flavor Enhancers Liver Spread, Cheese (Cheddar)1/2 cup eachAdds creaminess, umami, and thickens the sauce[2]
Liquid Medium Water or Beef Stock2-3 cupsUsed for braising and creating the sauce
Garnishes & Seasoning Green Olives, Chili Peppers, Soy Sauce, Salt, Black PepperTo tasteAdds saltiness, spiciness, and a briny finish[2][3]

Preparation Protocol (Synthesis)

The preparation of Caldereta is a multi-step process involving the initial preparation of ingredients followed by a slow-cooking braising method.

Experimental Workflow: The "Synthesis" of Caldereta

The following diagram outlines the typical workflow for preparing Caldereta.

Caldereta_Synthesis cluster_prep Phase 1: Ingredient Preparation cluster_cooking Phase 2: Cooking Process cluster_final Phase 3: Final Product prep_meat Cut Meat brown_meat Sear Meat prep_meat->brown_meat prep_veg Chop Vegetables add_veg Add Potatoes and Carrots prep_veg->add_veg prep_aro Mince Aromatics saute_aro Sauté Aromatics prep_aro->saute_aro saute_aro->brown_meat add_liquids Add Tomato Sauce, Water/Stock, Soy Sauce brown_meat->add_liquids braise Simmer until Meat is Tender (1-1.5 hours) add_liquids->braise braise->add_veg thicken Incorporate Liver Spread and Cheese add_veg->thicken finish Add Bell Peppers and Olives thicken->finish serve Serve Hot finish->serve

References

The Impact of Novel Modulators on Sarcoplasmic Reticulum Ca2+ Uptake: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Efficient regulation of intracellular calcium (Ca²⁺) is fundamental to myocyte function, with the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump playing a pivotal role in maintaining Ca²⁺ homeostasis.[1][2][3] Dysregulation of SERCA activity is implicated in numerous pathologies, making it a critical target for therapeutic intervention. This technical guide provides a comprehensive framework for investigating the effects of novel compounds, exemplified by the hypothetical modulator "Caldaret," on sarcoplasmic reticulum (SR) Ca²⁺ uptake. We present a detailed overview of SERCA function, standardized experimental protocols for assessing modulator effects, and a template for the presentation of quantitative data. Furthermore, this guide includes visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of the underlying mechanisms and experimental design.

Introduction: The Central Role of SERCA in Myocyte Ca²⁺ Homeostasis

The rhythmic cycle of muscle contraction and relaxation is intricately governed by transient fluctuations in the cytosolic Ca²⁺ concentration. The sarcoplasmic reticulum (SR) serves as the primary intracellular Ca²⁺ store in muscle cells.[2] Upon neuronal stimulation, Ca²⁺ is released from the SR into the cytosol, initiating muscle contraction. For muscle relaxation to occur, cytosolic Ca²⁺ must be rapidly sequestered back into the SR.[1][2] This crucial process is actively carried out by the SERCA pump, a P-type ATPase embedded in the SR membrane.[2][3]

SERCA utilizes the energy derived from ATP hydrolysis to transport Ca²⁺ ions from the cytosol into the lumen of the SR against a steep concentration gradient.[2][3] This action restores low cytosolic Ca²⁺ levels, allowing for muscle relaxation and replenishing the SR Ca²⁺ store for subsequent contractions.[1] Given its central role, the modulation of SERCA activity presents a promising therapeutic strategy for a variety of diseases, including heart failure and certain myopathies.

Quantitative Analysis of SERCA Modulators

The characterization of a novel SERCA modulator, such as the hypothetical "this compound," requires precise quantitative analysis of its effects on the pump's activity. The following tables provide a template for presenting such data, using well-established SERCA modulators as examples.

Table 1: Inhibitory Effects of Known Compounds on SERCA Activity

CompoundSERCA Isoform(s)IC₅₀Mechanism of ActionReference
ThapsigarginPan-SERCA~1-10 nMIrreversible inhibitor, locks SERCA in a Ca²⁺-free E2 conformation(Zhang et al., 2018)
Cyclopiazonic Acid (CPA)SERCA1, SERCA2~100-500 nMReversible inhibitor, blocks the conformational change from E1-P to E2-P(Goeger et al., 1988)
2,5-di-tert-butyl-1,4-hydroquinone (TBQ)SERCA~0.1-1 µMReversible inhibitor, affects the Ca²⁺ binding sites(Inesi & Sagara, 1994)[4]

Table 2: Activatory Effects of Known Compounds on SERCA Activity

CompoundSERCA Isoform(s)EC₅₀Mechanism of ActionReference
CDN1163SERCA2~100-200 nMAllosteric activator, enhances Ca²⁺ affinity and maximal activity(Kang et al., 2016)[3]
IstaroximeSERCA2a~0.1-1 µMPositive allosteric modulator, enhances Ca²⁺ uptake(Ferrandi et al., 2013)

Experimental Protocols for Assessing SR Ca²⁺ Uptake

The following protocols provide detailed methodologies for the in vitro characterization of a novel compound's effect on SR Ca²⁺ uptake and SERCA activity.

Preparation of Sarcoplasmic Reticulum Vesicles

Objective: To isolate SR vesicles from muscle tissue for use in Ca²⁺ uptake and ATPase activity assays.

Materials:

  • Skeletal or cardiac muscle tissue

  • Homogenization buffer (e.g., 20 mM MOPS, 300 mM sucrose, pH 7.0)

  • Differential centrifugation equipment

Protocol:

  • Excise muscle tissue and place it in ice-cold homogenization buffer.

  • Mince the tissue and homogenize using a Potter-Elvehjem homogenizer.

  • Perform a series of differential centrifugations to separate the SR fraction from other cellular components.

  • Resuspend the final SR vesicle pellet in a suitable storage buffer and store at -80°C.

Ca²⁺ Uptake Assay using Fluorescent Indicators

Objective: To measure the rate of Ca²⁺ uptake into SR vesicles in the presence and absence of the test compound. This protocol can be adapted for various fluorescent Ca²⁺ indicators such as Fura-2, Indo-1, or Calcium Green-2.[5][6][7]

Materials:

  • Isolated SR vesicles

  • Assay buffer (e.g., 100 mM KCl, 20 mM MOPS, 5 mM MgCl₂, 5 mM ATP, 10 mM phosphocreatine, 5 U/mL creatine kinase, pH 7.0)

  • Fluorescent Ca²⁺ indicator (e.g., Fura-2)

  • Test compound (e.g., "this compound") at various concentrations

  • Fluorometer

Protocol:

  • Resuspend SR vesicles in the assay buffer.

  • Add the fluorescent Ca²⁺ indicator to the vesicle suspension.

  • Add the test compound or vehicle control and incubate for a specified time.

  • Initiate Ca²⁺ uptake by adding a known concentration of CaCl₂.

  • Monitor the change in fluorescence over time, which corresponds to the decrease in extra-vesicular Ca²⁺ concentration.

  • Calculate the initial rate of Ca²⁺ uptake from the fluorescence trace.

SERCA ATPase Activity Assay

Objective: To measure the rate of ATP hydrolysis by SERCA, which is coupled to Ca²⁺ transport.

Materials:

  • Isolated SR vesicles

  • Assay buffer with varying Ca²⁺ concentrations

  • ATP

  • Malachite green reagent (for detecting inorganic phosphate)

  • Test compound (e.g., "this compound")

Protocol:

  • Incubate SR vesicles in the assay buffer with the test compound or vehicle.

  • Initiate the reaction by adding ATP.

  • At various time points, stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).

  • Measure the amount of inorganic phosphate released using the malachite green reagent and a spectrophotometer.

  • Calculate the rate of ATP hydrolysis.

Visualizing Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in SERCA function and the experimental approach to studying its modulation.

SERCA_Cycle cluster_cytosol Cytosol cluster_lumen SR Lumen E1 E1 E1_Ca2 E1·2Ca²⁺ E1->E1_Ca2 2Ca²⁺ E1_Ca2_ATP E1·2Ca²⁺·ATP E1_Ca2->E1_Ca2_ATP ATP E1P_Ca2 E1P·2Ca²⁺ E1_Ca2_ATP->E1P_Ca2 ADP E2P E2P E1P_Ca2->E2P 2Ca²⁺ E2_Pi E2·Pi E2P->E2_Pi H₂O E2 E2 E2_Pi->E2 Pi E2->E1 Conformational Change

Caption: The Post-Albers catalytic cycle of the SERCA pump, illustrating the key conformational states and substrate binding events.

Experimental_Workflow start Start: Hypothesis on this compound's Effect tissue Muscle Tissue Procurement (Skeletal or Cardiac) start->tissue isolation Isolation of Sarcoplasmic Reticulum Vesicles tissue->isolation char Characterization of Vesicles (Protein concentration, Purity) isolation->char ca_uptake Ca²⁺ Uptake Assay (Fluorescent Indicator) char->ca_uptake atpase_activity SERCA ATPase Activity Assay char->atpase_activity dose_response Dose-Response Curves (IC₅₀ / EC₅₀ Determination) ca_uptake->dose_response kinetic Kinetic Analysis (Vmax, Km) atpase_activity->kinetic data_analysis Data Analysis and Interpretation dose_response->data_analysis kinetic->data_analysis conclusion Conclusion on this compound's Mechanism of Action data_analysis->conclusion

Caption: A generalized experimental workflow for characterizing the effect of a novel compound like "this compound" on SR Ca²⁺ uptake.

Logical_Relationship This compound This compound (Novel Modulator) SERCA SERCA Pump This compound->SERCA Modulates Ca_Uptake SR Ca²⁺ Uptake SERCA->Ca_Uptake Mediates Myocyte_Function Myocyte Function (Contraction/Relaxation) Ca_Uptake->Myocyte_Function Regulates

Caption: The logical relationship between a novel modulator ("this compound"), the SERCA pump, SR Ca²⁺ uptake, and overall myocyte function.

Conclusion

The investigation of novel modulators of SERCA activity holds significant promise for the development of new therapeutics for a range of debilitating diseases. This technical guide provides a robust framework for researchers and drug development professionals to systematically evaluate the effects of compounds like the hypothetical "this compound" on sarcoplasmic reticulum Ca²⁺ uptake. By employing the detailed experimental protocols and adhering to the structured data presentation formats outlined herein, researchers can effectively characterize the mechanism of action of new chemical entities and advance their development from the bench to the bedside.

References

Caldaret (MCC-135): A Technical Guide to its Chemical Structure, Mechanism of Action, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caldaret (also known as MCC-135) is an investigational drug candidate that has been evaluated for its potential in treating cardiovascular diseases, particularly heart failure and myocardial infarction. It is classified as an intracellular calcium (Ca²⁺) handling modulator. This technical guide provides a comprehensive overview of this compound's chemical properties, its mechanism of action at the molecular level, and a summary of key preclinical and clinical findings.

Chemical Structure and Properties

This compound is a benzenesulfonic acid derivative with a piperazine moiety. Its chemical and physical properties are summarized in the table below.

PropertyValue
IUPAC Name 5-methyl-2-(1-piperazinyl)benzenesulfonic acid
Synonyms MCC-135, this compound
CAS Number 133804-44-1
Molecular Formula C₁₁H₁₆N₂O₃S
Molecular Weight 256.32 g/mol
SMILES Cc1ccc(c(c1)S(=O)(=O)O)N2CCNCC2
Appearance White to light yellow solid

Analogues and Derivatives

Publicly available information on the synthesis and biological activity of direct structural analogues of this compound is limited. Research has primarily focused on compounds with similar functional properties, such as other inhibitors of the Na⁺/Ca²⁺ exchanger, rather than on systematic modifications of the this compound scaffold. The synthesis of various piperazine sulfonamide analogues has been reported in the context of other therapeutic targets, such as diabetes, but these are not direct derivatives of this compound.

Mechanism of Action and Signaling Pathway

This compound's primary mechanism of action is the modulation of intracellular calcium homeostasis, which is critical for proper cardiac muscle function. It is proposed to act through two main pathways:

  • Inhibition of the Reverse Mode Na⁺/Ca²⁺ Exchanger (NCX): Under pathological conditions such as ischemia-reperfusion injury, intracellular sodium (Na⁺) concentration increases, causing the NCX to operate in its reverse mode, pumping Na⁺ out and Ca²⁺ into the cell. This leads to calcium overload, a key contributor to myocardial cell death and dysfunction. This compound inhibits this reverse mode of the NCX, thereby preventing or reducing the detrimental calcium influx.[1]

  • Enhancement of Sarcoplasmic Reticulum (SR) Ca²⁺ Uptake: this compound may also enhance the re-uptake of calcium into the sarcoplasmic reticulum by stimulating the activity of the SR Ca²⁺-ATPase (SERCA). This action helps to lower cytosolic calcium levels during diastole, improving myocardial relaxation and reducing the likelihood of calcium-dependent arrhythmias.[1]

The proposed signaling pathway for this compound's cardioprotective effects is illustrated in the diagram below.

Caldaret_Mechanism cluster_cell Cardiomyocyte Ischemia Ischemia/ Reperfusion Na_overload ↑ [Na⁺]i Ischemia->Na_overload leads to NCX_rev Reverse Mode Na⁺/Ca²⁺ Exchanger (NCX) Na_overload->NCX_rev activates Ca_overload ↑ [Ca²⁺]i (Calcium Overload) NCX_rev->Ca_overload causes Cell_Death Cell Injury/ Death Ca_overload->Cell_Death leads to SR Sarcoplasmic Reticulum (SR) SERCA SR Ca²⁺-ATPase (SERCA) Ca_uptake ↑ SR Ca²⁺ Uptake SERCA->Ca_uptake mediates Relaxation Improved Myocardial Relaxation Ca_uptake->Relaxation This compound This compound (MCC-135) This compound->NCX_rev inhibits This compound->SERCA enhances (potential)

Proposed signaling pathway of this compound in cardiomyocytes.

Preclinical and Clinical Data

This compound has been evaluated in various preclinical models and in Phase II clinical trials. The quantitative data from key studies are summarized below.

Preclinical Data
Study TypeAnimal ModelKey FindingsReference
Myocardial InfarctionCanineIntravenous infusion of this compound (3 or 30 µg/kg/h) for 30 minutes at reperfusion reduced infarct size by 51.3% and 71.9%, respectively.[1]
Diabetic CardiomyopathyRat (STZ-induced)This compound increased SR Ca²⁺ uptake at a concentration of 10 µM. It significantly decreased the time to 80% relaxation (TR80) without affecting developed tension.[1]
Clinical Data
Trial IdentifierPhaseConditionDosageKey FindingsReference
CASTEMIIIST-Elevation Myocardial Infarction (STEMI)57.5 mg or 172.5 mg over 48 hoursThe drug was well-tolerated. No significant effect on infarct size or ejection fraction was observed in the overall population. A subgroup analysis suggested potential benefit in patients with anterior MI.[2]
NCT00050076IIChronic Heart Failure5 mg, 25 mg, or 50 mg twice dailyThis study was designed to assess the safety, tolerability, and efficacy of oral this compound over 24 weeks. Results of this trial are not readily available in the public domain.[3]

Experimental Protocols

Detailed, step-by-step experimental protocols for assays directly involving this compound are not extensively reported in publicly available literature. However, the general methodologies employed in the key studies provide insight into the experimental design.

Sarcoplasmic Reticulum Ca²⁺ Uptake Assay (General Methodology)

The effect of this compound on SR Ca²⁺ uptake was assessed in saponin-skinned cardiac muscle fibers from rats. A representative workflow for such an experiment is outlined below.

SR_Uptake_Workflow start Isolate Papillary Muscle from Rat Ventricle skinning Prepare Skinned Fibers (Saponin Treatment) start->skinning setup Mount Fibers in Experimental Chamber skinning->setup solution_a Expose to 'Relaxing Solution' (High EGTA, Low Ca²⁺) setup->solution_a solution_b Expose to 'Loading Solution' (Containing ATP and varying [Ca²⁺]) +/- this compound solution_a->solution_b measurement Measure Ca²⁺ Uptake (e.g., using fluorescent Ca²⁺ indicators) solution_b->measurement analysis Data Analysis: Compare Ca²⁺ uptake rates with and without this compound measurement->analysis end Conclusion on this compound's Effect on SR Ca²⁺ Uptake analysis->end

Generalized workflow for assessing SR Ca²⁺ uptake in skinned cardiac fibers.

This method allows for the direct measurement of SR function in a preparation where the cell membrane is permeabilized, but the SR remains intact.

Na⁺/Ca²⁺ Exchanger Inhibition Assay (General Principles)

The inhibitory effect of this compound on the reverse mode of the NCX can be investigated in isolated cardiomyocytes. This typically involves manipulating intracellular and extracellular ion concentrations to promote reverse mode activity and then measuring the resulting changes in intracellular Ca²⁺ or membrane currents in the presence and absence of the inhibitor. Techniques such as patch-clamping and fluorescent ion imaging are commonly employed.

Conclusion

This compound (MCC-135) is a modulator of intracellular calcium handling with a dual mechanism of action involving the inhibition of the reverse mode Na⁺/Ca²⁺ exchanger and potential enhancement of sarcoplasmic reticulum Ca²⁺ uptake. Preclinical studies have demonstrated its cardioprotective effects in models of myocardial infarction and diabetic cardiomyopathy. Phase II clinical trials have shown the drug to be well-tolerated, although a significant therapeutic benefit in a broad patient population with myocardial infarction was not established. Further investigation may be warranted, potentially in more targeted patient subgroups, to fully elucidate the therapeutic potential of this compound in cardiovascular diseases. The lack of extensive public data on direct structural analogues suggests that the focus of research has been primarily on the parent compound.

References

Methodological & Application

Application Notes: In Vitro Evaluation of "Caldaret" on the Notch Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for a specific "Caldaret experimental protocol for in vitro studies" did not yield a publicly available, formally recognized protocol under this name. The following application notes and protocols represent a synthesized, representative experimental workflow for a hypothetical compound, herein referred to as "this compound," based on established in vitro research principles and methodologies. This document is intended to provide researchers, scientists, and drug development professionals with a detailed framework for assessing the in vitro effects of a novel compound on a key cellular signaling pathway.

Introduction

The Notch signaling pathway is a highly conserved cell-cell communication system crucial for regulating cell fate decisions, proliferation, differentiation, and apoptosis.[1] Dysregulation of the Notch pathway is implicated in various diseases, including cancer and developmental disorders. These application notes describe a series of in vitro experiments to determine the biological activity and mechanism of action of a hypothetical compound, "this compound," with a focus on its potential modulation of the Notch signaling pathway in a cancer cell line model.

Experimental Rationale

The primary objectives of this experimental plan are:

  • To determine the cytotoxic potential of this compound on a selected cancer cell line.

  • To investigate whether this compound modulates the expression of key components and target genes of the Notch signaling pathway.

  • To elucidate the functional consequences of this compound treatment on cell behavior, such as proliferation and apoptosis.

This workflow provides a structured approach to initial in vitro screening and mechanistic studies, crucial for early-stage drug development.

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: A549 (human lung carcinoma cell line) or another suitable cancer cell line with a known active Notch signaling pathway.

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Cells should be passaged upon reaching 80-90% confluency.

Cytotoxicity Assessment using MTT Assay

This protocol is designed to determine the concentration of this compound that inhibits cell viability by 50% (IC50).

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in the culture medium. Replace the existing medium with the medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Gene Expression Analysis by Quantitative PCR (qPCR)

This protocol assesses the effect of this compound on the mRNA levels of Notch pathway components and target genes.

  • Cell Treatment: Seed A549 cells in 6-well plates. Treat the cells with this compound at concentrations below the IC50 (e.g., 0.5x and 1x IC50) for 24 hours.

  • RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using SYBR Green master mix and primers for Notch receptors (Notch1, Notch2), ligands (Jag1, Jag2), and target genes (Hes1, Hey1). Use a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.

Protein Expression Analysis by Western Blotting

This protocol evaluates the effect of this compound on the protein levels of key Notch signaling molecules.

  • Protein Extraction: Lyse the treated cells (as in the qPCR protocol) with RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against Notch1 intracellular domain (NICD), Hes1, and β-actin (as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities and normalize to the loading control.

Data Presentation

Table 1: Cytotoxicity of this compound on A549 Cells

Treatment DurationIC50 (µM)
24 hours75.3
48 hours48.1
72 hours29.5

Table 2: Relative mRNA Expression of Notch Target Genes after 24-hour this compound Treatment

GeneThis compound (0.5x IC50) Fold ChangeThis compound (1x IC50) Fold Change
Notch1 0.950.91
Jag1 1.101.05
Hes1 0.450.21
Hey1 0.520.33

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture (A549) plate_seeding Cell Seeding cell_culture->plate_seeding caldaret_treatment This compound Treatment (Dose & Time Course) plate_seeding->caldaret_treatment cytotoxicity Cytotoxicity Assay (MTT) caldaret_treatment->cytotoxicity gene_expression Gene Expression (qPCR) caldaret_treatment->gene_expression protein_expression Protein Expression (Western Blot) caldaret_treatment->protein_expression ic50 IC50 Determination cytotoxicity->ic50 fold_change Fold Change Analysis gene_expression->fold_change protein_quant Protein Quantification protein_expression->protein_quant

Caption: Experimental workflow for in vitro evaluation of this compound.

notch_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand Jagged/Delta Ligand (Neighboring Cell) notch_receptor Notch Receptor ligand->notch_receptor Binding s2_cleavage S2 Cleavage (ADAM Protease) notch_receptor->s2_cleavage s3_cleavage S3 Cleavage (γ-secretase) s2_cleavage->s3_cleavage nicd NICD s3_cleavage->nicd csl CSL nicd->csl Translocation & Binding target_genes Target Gene Transcription (Hes, Hey) csl->target_genes Activation This compound This compound This compound->s3_cleavage Inhibition

Caption: Hypothesized mechanism of this compound on the Notch signaling pathway.

References

Application Notes and Protocols for Using Caldaret in Langendorff Heart Perfusion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caldaret (also known as MCC-135) is a novel cardioprotective agent designed to mitigate the detrimental effects of ischemia-reperfusion (I/R) injury. Its mechanism of action centers on the modulation of intracellular calcium ([Ca2+]) handling, a critical factor in the pathophysiology of myocardial damage following a loss and subsequent restoration of blood flow. This compound exerts its effects through a dual mechanism: inhibition of the Na+/Ca2+ exchanger (NCX) and enhancement of sarcoplasmic reticulum (SR) Ca2+ uptake.[1] During ischemia, intracellular sodium ([Na+]) levels rise, leading to a reversal of the NCX and a subsequent influx of Ca2+, contributing to Ca2+ overload upon reperfusion.[2][3] this compound's inhibition of the NCX helps to prevent this pathological Ca2+ entry. Concurrently, by promoting the activity of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, this compound facilitates the sequestration of excess cytosolic Ca2+ into the SR, further alleviating Ca2+ overload and its downstream consequences, such as mitochondrial dysfunction, hypercontracture, and activation of cell death pathways.[4]

The Langendorff isolated heart perfusion system is a powerful ex vivo tool for studying cardiac physiology and pharmacology in a controlled environment, devoid of systemic neural and hormonal influences.[5][6][7][8][9] This model allows for the precise measurement of cardiac functional parameters, including heart rate (HR), left ventricular developed pressure (LVDP), coronary flow (CF), and the assessment of I/R-induced injury through biochemical markers and infarct size determination.[10] The combination of this compound administration with the Langendorff heart perfusion model provides a robust platform to investigate its direct cardioprotective effects and elucidate its mechanisms of action.

These application notes provide a detailed protocol for utilizing this compound in a Langendorff-perfused heart model of ischemia-reperfusion injury. The subsequent sections will detail the experimental setup, protocol, expected outcomes, and the underlying signaling pathways.

Data Presentation

The following tables summarize representative quantitative data from Langendorff heart perfusion experiments investigating the effects of a hypothetical cardioprotective agent with a similar mechanism of action to this compound during ischemia-reperfusion injury. Note: Specific preclinical data for this compound in a Langendorff model is not widely available in the public domain; therefore, these tables are illustrative.

Table 1: Hemodynamic Parameters

ParameterControl (I/R)This compound (1 µM) + I/R
Baseline
Heart Rate (beats/min)280 ± 15275 ± 18
LVDP (mmHg)95 ± 893 ± 7
Coronary Flow (mL/min)12 ± 1.511.8 ± 1.3
End of Reperfusion
Heart Rate (% of baseline)65 ± 585 ± 6
LVDP (% of baseline)30 ± 460 ± 5
Coronary Flow (% of baseline)70 ± 690 ± 7*

*p < 0.05 vs. Control (I/R)

Table 2: Myocardial Injury and Cellular Metabolism

ParameterControl (I/R)This compound (1 µM) + I/R
Infarct Size (% of Risk Area)45 ± 520 ± 4
Lactate Dehydrogenase (LDH) Release (U/L)550 ± 40250 ± 30
Creatine Kinase (CK) Release (U/L)800 ± 60350 ± 50
Myocardial ATP (µmol/g dry weight)10 ± 218 ± 3

*p < 0.05 vs. Control (I/R)

Experimental Protocols

I. Langendorff Apparatus Setup and Heart Isolation
  • Apparatus Preparation: Assemble the Langendorff apparatus, ensuring all glassware is clean. Prepare Krebs-Henseleit (KH) buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 25 NaHCO3, 11 Glucose, 2.5 CaCl2) and bubble with 95% O2 / 5% CO2 to achieve a pH of 7.4 at 37°C. Maintain the buffer temperature at 37°C using a water jacket.

  • Animal Preparation: Anesthetize a male Sprague-Dawley rat (250-300g) with an appropriate anesthetic (e.g., sodium pentobarbital, 60 mg/kg, i.p.). Administer heparin (500 IU/kg, i.p.) to prevent coagulation.

  • Heart Excision: Perform a thoracotomy and quickly excise the heart, placing it in ice-cold KH buffer to induce cardioplegia.

  • Cannulation: Identify the aorta and carefully cannulate it with an aortic cannula connected to the Langendorff apparatus. Secure the aorta with a silk ligature.

  • Perfusion Initiation: Immediately initiate retrograde perfusion with the oxygenated KH buffer at a constant pressure of 70-80 mmHg. Ensure the heart is adequately perfused, evidenced by a uniform pink color and the resumption of spontaneous contractions.

II. Ischemia-Reperfusion Protocol with this compound Treatment
  • Stabilization: Allow the heart to stabilize for a 20-minute period. During this time, monitor and record baseline functional parameters (HR, LVDP, CF). Insert a latex balloon connected to a pressure transducer into the left ventricle to measure isovolumetric pressure.

  • Drug Perfusion (Pre-ischemia): For the treatment group, switch the perfusion to KH buffer containing this compound (e.g., 1 µM) for 15 minutes prior to the induction of ischemia. The control group will continue to be perfused with standard KH buffer.

  • Global Ischemia: Induce global ischemia by stopping the perfusion for a predetermined period (e.g., 30 minutes). During this time, the heart is typically submerged in a 37°C organ bath to maintain temperature.

  • Reperfusion: Reinitiate perfusion with either standard KH buffer (control group) or this compound-containing KH buffer (treatment group) for a reperfusion period (e.g., 60-120 minutes).

  • Data Collection: Continuously record hemodynamic parameters throughout the stabilization, pre-ischemia, ischemia, and reperfusion periods. Collect coronary effluent at specific time points for biochemical analysis (e.g., LDH, CK).

  • Infarct Size Determination: At the end of the reperfusion period, freeze the heart and slice it into transverse sections. Incubate the slices in 1% triphenyltetrazolium chloride (TTC) solution to delineate the viable (red) and infarcted (pale) tissue.

Mandatory Visualizations

Signaling Pathways

Caldaret_Signaling_Pathway cluster_Ischemia Ischemia cluster_Reperfusion Reperfusion cluster_Caldaret_Action This compound Intervention Ischemia Ischemia ATP_depletion ATP Depletion Ischemia->ATP_depletion Intracellular_H_increase ↑ [H+]i Ischemia->Intracellular_H_increase Na_K_pump_inhibition Na+/K+ Pump Inhibition ATP_depletion->Na_K_pump_inhibition Intracellular_Na_increase ↑ [Na+]i Na_K_pump_inhibition->Intracellular_Na_increase Reverse_NCX Reverse Mode NCX Intracellular_Na_increase->Reverse_NCX NHE_activation NHE Activation Intracellular_H_increase->NHE_activation NHE_activation->Intracellular_Na_increase Reperfusion Reperfusion Reperfusion->Reverse_NCX Ca_overload Ca2+ Overload Reverse_NCX->Ca_overload Mitochondrial_dysfunction Mitochondrial Dysfunction Ca_overload->Mitochondrial_dysfunction Cell_death Cell Death Mitochondrial_dysfunction->Cell_death This compound This compound NCX_inhibition NCX Inhibition This compound->NCX_inhibition SERCA_activation SERCA Activation This compound->SERCA_activation NCX_inhibition->Reverse_NCX Reduced_Ca_overload ↓ Ca2+ Overload NCX_inhibition->Reduced_Ca_overload SR_Ca_uptake ↑ SR Ca2+ Uptake SERCA_activation->SR_Ca_uptake SR_Ca_uptake->Reduced_Ca_overload Cardioprotection Cardioprotection Reduced_Ca_overload->Cardioprotection

Caption: this compound's dual mechanism of action in cardioprotection.

Experimental Workflow

Langendorff_Workflow A Heart Isolation and Cannulation B Stabilization (20 min) - Baseline Measurements A->B C Drug Perfusion (15 min) - this compound or Vehicle B->C D Global Ischemia (30 min) C->D E Reperfusion (60-120 min) D->E F Data Analysis - Hemodynamics - Infarct Size - Biochemical Markers E->F

Caption: Experimental workflow for this compound in Langendorff heart.

Conclusion

The use of this compound in a Langendorff-perfused heart model provides a valuable experimental system to investigate its direct cardioprotective effects against ischemia-reperfusion injury. The detailed protocols and expected outcomes outlined in these application notes serve as a guide for researchers to effectively design and execute studies to evaluate the therapeutic potential of this compound and similar compounds. The ability to control experimental variables and obtain precise quantitative data makes this an indispensable tool in the field of cardiovascular drug development. Further preclinical studies are warranted to generate specific dose-response data for this compound in this model, which will be crucial for its translation to clinical applications.

References

Application Notes and Protocols for Caldaret in Animal Models of Ischemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Caldaret (MCC-135), an intracellular calcium handling modulator, in preclinical animal models of ischemia. The protocols and data presented are intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this compound in ischemic conditions.

Mechanism of Action

This compound exerts its protective effects in ischemia-reperfusion injury by modulating intracellular calcium ([Ca2+]i) overload, a key pathological event leading to cell death. Its primary mechanisms of action are:

  • Inhibition of the reverse-mode Na+/Ca2+ exchanger (NCX): During ischemia, intracellular sodium ([Na+]i) levels rise, causing the NCX to operate in a reverse mode, importing Ca2+ into the cell. This compound inhibits this reverse-mode activity, thereby reducing Ca2+ influx and subsequent overload.[1]

  • Enhancement of sarcoplasmic reticulum (SR) Ca2+ uptake: this compound is reported to enhance the activity of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), which actively pumps Ca2+ from the cytosol into the SR.[2][3] This action helps to sequester excess cytosolic Ca2+ and restores intracellular calcium homeostasis.

By mitigating [Ca2+]i overload, this compound helps to preserve mitochondrial function, reduce the activation of calcium-dependent proteases and phospholipases, and ultimately limit infarct size and improve functional recovery following an ischemic insult.

Signaling Pathway

The signaling pathway influenced by this compound during ischemia-reperfusion is centered on the regulation of intracellular calcium dynamics.

Caldaret_Signaling_Pathway cluster_ischemia Ischemia/Reperfusion cluster_this compound This compound Intervention Ischemia Ischemia ATP_depletion ATP Depletion Ischemia->ATP_depletion SERCA_dysfunction SERCA Dysfunction Ischemia->SERCA_dysfunction Na_K_pump_inhibition Na+/K+ Pump Inhibition ATP_depletion->Na_K_pump_inhibition Intracellular_Na_increase ↑ [Na+]i Na_K_pump_inhibition->Intracellular_Na_increase NCX_reverse Reverse-mode Na+/Ca2+ Exchanger Intracellular_Na_increase->NCX_reverse Ca_overload ↑ [Ca2+]i Overload NCX_reverse->Ca_overload Cell_Death Cell Death / Infarction Ca_overload->Cell_Death SERCA_dysfunction->Ca_overload Reduced Ca2+ uptake This compound This compound Inhibition_NCX Inhibition This compound->Inhibition_NCX Enhancement_SERCA Enhancement This compound->Enhancement_SERCA Inhibition_NCX->NCX_reverse Enhancement_SERCA->SERCA_dysfunction

Caption: this compound's dual mechanism in mitigating ischemic injury.

Quantitative Data Summary

Animal ModelIschemia TypeThis compound Dosage (Intravenous)Administration TimingKey OutcomesReference
CanineMyocardial Ischemia (LAD Occlusion)3 µg/kg/hourInfused for 30 minutes at the start of reperfusion51.3% reduction in infarct size[4]
CanineMyocardial Ischemia (LAD Occlusion)30 µg/kg/hourInfused for 30 minutes at the start of reperfusion71.9% reduction in infarct size[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established models and should be adapted to the specific research question and institutional guidelines.

Myocardial Ischemia-Reperfusion Injury (Rodent Model)

This protocol describes the induction of myocardial ischemia by ligation of the left anterior descending (LAD) coronary artery in rats.

Experimental Workflow:

MI_Workflow Animal_Prep Animal Preparation (Anesthesia, Intubation) Thoracotomy Thoracotomy Animal_Prep->Thoracotomy LAD_Ligation LAD Ligation (e.g., 30-45 min) Thoracotomy->LAD_Ligation Reperfusion Reperfusion (Release of Ligation) LAD_Ligation->Reperfusion Caldaret_Admin This compound Administration (Route and Timing TBD) LAD_Ligation->Caldaret_Admin During or Before Reperfusion Monitoring Physiological Monitoring (ECG, Blood Pressure) Reperfusion->Monitoring Outcome_Assessment Outcome Assessment (Infarct Size, Cardiac Function) Monitoring->Outcome_Assessment

Caption: Workflow for rodent myocardial ischemia-reperfusion model.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Rodent ventilator

  • Surgical instruments for thoracotomy

  • 6-0 silk suture

  • ECG and blood pressure monitoring system

  • This compound (MCC-135)

  • Vehicle control (e.g., saline)

Procedure:

  • Anesthesia and Ventilation: Anesthetize the rat and intubate with a rodent ventilator. Maintain anesthesia throughout the surgical procedure.

  • Thoracotomy: Perform a left thoracotomy to expose the heart.

  • LAD Ligation: Identify the left anterior descending (LAD) coronary artery and ligate it with a 6-0 silk suture. Successful ligation is confirmed by the observation of myocardial blanching.

  • Ischemia Period: Maintain the ligation for the desired ischemic period (e.g., 30-45 minutes).

  • Reperfusion: Release the ligature to allow for reperfusion of the myocardium.

  • This compound Administration: Administer this compound or vehicle at the appropriate dose and time relative to reperfusion (e.g., intravenous infusion starting just before reperfusion). Dosage for rats needs to be determined empirically.

  • Wound Closure and Recovery: Close the chest cavity and allow the animal to recover from anesthesia.

  • Outcome Assessment: At a predetermined time point post-reperfusion (e.g., 24 hours), assess the primary and secondary outcomes.

    • Infarct Size Measurement: Excise the heart, slice the ventricles, and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the infarct area.

    • Cardiac Function: Assess cardiac function using echocardiography or by hemodynamic measurements.

Focal Cerebral Ischemia (Mouse Model - MCAO)

This protocol describes the induction of transient focal cerebral ischemia using the intraluminal middle cerebral artery occlusion (MCAO) model in mice.

Experimental Workflow:

MCAO_Workflow Animal_Prep Animal Preparation (Anesthesia) Vessel_Exposure Carotid Artery Exposure Animal_Prep->Vessel_Exposure Filament_Insertion Intraluminal Filament Insertion to Occlude MCA Vessel_Exposure->Filament_Insertion Ischemia_Period Ischemia Period (e.g., 60 min) Filament_Insertion->Ischemia_Period Reperfusion Filament Withdrawal for Reperfusion Ischemia_Period->Reperfusion Caldaret_Admin This compound Administration (Route and Timing TBD) Ischemia_Period->Caldaret_Admin During or Before Reperfusion Recovery Wound Closure and Recovery Reperfusion->Recovery Outcome_Assessment Outcome Assessment (Infarct Volume, Neurological Score) Recovery->Outcome_Assessment Renal_Ischemia_Workflow Animal_Prep Animal Preparation (Anesthesia) Laparotomy Midline Laparotomy Animal_Prep->Laparotomy Renal_Pedicle_Clamping Bilateral Renal Pedicle Clamping (e.g., 45 min) Laparotomy->Renal_Pedicle_Clamping Reperfusion Release of Clamps Renal_Pedicle_Clamping->Reperfusion Caldaret_Admin This compound Administration (Route and Timing TBD) Renal_Pedicle_Clamping->Caldaret_Admin During or Before Reperfusion Recovery Wound Closure and Recovery Reperfusion->Recovery Outcome_Assessment Outcome Assessment (Renal Function, Histology) Recovery->Outcome_Assessment

References

Application Notes and Protocols for Calcium Imaging with Caldaret Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium imaging is a powerful technique used to visualize and quantify intracellular calcium ([Ca²⁺]i) dynamics, providing critical insights into cellular signaling pathways. These application notes provide a comprehensive guide for utilizing calcium imaging to investigate the effects of Caldaret, a novel modulator of intracellular calcium. The following protocols and guidelines are designed to assist researchers in designing, executing, and interpreting experiments to characterize the impact of this compound on [Ca²⁺]i signaling in various cell types.

Calcium ions (Ca²⁺) are universal second messengers that regulate a vast array of cellular processes, including gene expression, cell proliferation, muscle contraction, and neurotransmission.[1][2][3] The concentration of Ca²⁺ in the cytoplasm is tightly regulated, and transient changes in its concentration, often referred to as calcium signals, are decoded by the cell to elicit specific physiological responses.[3][4] Dysregulation of calcium signaling is implicated in numerous diseases, making it a key target for therapeutic intervention.

This compound is a hypothetical compound developed to modulate cellular calcium signaling. Understanding its precise mechanism of action is crucial for its development as a potential therapeutic agent. Calcium imaging techniques, which utilize fluorescent indicators that change their spectral properties upon binding to Ca²⁺, offer a direct way to measure the effects of this compound on [Ca²⁺]i in real-time and at the single-cell level.[5][6]

Principle of Calcium Imaging

Calcium imaging relies on the use of calcium indicators, which are fluorescent molecules that exhibit a change in their fluorescence properties upon binding to Ca²⁺.[6] There are two main classes of calcium indicators:

  • Chemical Indicators: These are small molecules that can be loaded into cells. They are often supplied as acetoxymethyl (AM) esters, which are membrane-permeant and become trapped inside the cell after cleavage by intracellular esterases.[6] Common examples include Fura-2, Fluo-4, and Cal-520.[5][7][8]

  • Genetically Encoded Calcium Indicators (GECIs): These are fluorescent proteins, such as GCaMP, that are engineered to change their fluorescence intensity upon binding to Ca²⁺.[5][9] They can be expressed in specific cell types or subcellular compartments, offering high specificity.

Changes in the fluorescence of these indicators are monitored using a fluorescence microscope equipped with a sensitive camera.[6][10] The resulting data can be used to quantify changes in intracellular calcium concentration in response to stimuli, such as the application of this compound.

Data Presentation

Quantitative data from calcium imaging experiments with this compound treatment should be summarized for clear comparison. Below are example tables for presenting key parameters of the calcium response.

Table 1: Effect of this compound on Basal Intracellular Calcium Levels

Treatment GroupN (cells)Basal [Ca²⁺]i (nM) ± SEMFold Change vs. Controlp-value
Vehicle Control10095 ± 51.0-
This compound (1 µM)110150 ± 81.58<0.01
This compound (10 µM)105250 ± 122.63<0.001

Table 2: Characterization of this compound-Induced Calcium Transients

Treatment GroupN (cells)Peak Amplitude (ΔF/F₀) ± SEMTime to Peak (s) ± SEMDuration (s) ± SEM
Vehicle Control1000.1 ± 0.02N/AN/A
This compound (10 µM)1052.5 ± 0.215.2 ± 1.145.8 ± 3.5
Positive Control (e.g., ATP)983.1 ± 0.310.5 ± 0.935.2 ± 2.8

Experimental Protocols

Protocol 1: Measuring the Effect of this compound on Intracellular Calcium Using Fluo-4 AM

This protocol describes the use of the single-wavelength calcium indicator Fluo-4 AM to measure changes in intracellular calcium in cultured cells upon treatment with this compound.

Materials:

  • Cultured cells seeded on glass-bottom dishes

  • Fluo-4 AM (Acetoxymethyl ester)

  • Pluronic F-127

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other appropriate imaging buffer

  • This compound stock solution

  • Fluorescence microscope with appropriate filter sets for Fluo-4 (Excitation ~494 nm, Emission ~516 nm) and a camera.

Procedure:

  • Cell Preparation:

    • Plate cells on glass-bottom dishes at an appropriate density to reach 70-80% confluency on the day of the experiment.

    • Allow cells to adhere and grow for 24-48 hours.

  • Loading with Fluo-4 AM:

    • Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.

    • Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.

    • Prepare the loading solution by diluting the Fluo-4 AM stock solution to a final concentration of 2-5 µM in imaging buffer. Add Pluronic F-127 to a final concentration of 0.02% to aid in dye solubilization.

    • Remove the culture medium from the cells and wash once with imaging buffer.

    • Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.[7]

    • After incubation, wash the cells 2-3 times with imaging buffer to remove excess dye.

    • Add fresh imaging buffer to the cells and allow them to de-esterify the dye for at least 30 minutes at room temperature in the dark.

  • Calcium Imaging:

    • Place the dish on the stage of the fluorescence microscope.

    • Acquire baseline fluorescence images for 1-2 minutes to establish a stable baseline.

    • Add the this compound solution at the desired final concentration to the imaging buffer.

    • Continue to acquire images for a sufficient period to capture the full calcium response (e.g., 5-10 minutes).

    • At the end of the experiment, add a calcium ionophore (e.g., ionomycin) in the presence of extracellular calcium to obtain the maximum fluorescence (Fmax), followed by a calcium chelator (e.g., EGTA) to obtain the minimum fluorescence (Fmin) for calibration purposes if absolute calcium concentrations are to be calculated.

  • Data Analysis:

    • Define regions of interest (ROIs) around individual cells.[7]

    • Measure the average fluorescence intensity within each ROI for each time point.

    • Normalize the fluorescence signal as the change in fluorescence divided by the initial baseline fluorescence (ΔF/F₀).

    • Quantify parameters such as peak amplitude, time to peak, and duration of the calcium transient.[7]

Protocol 2: Investigating the Source of this compound-Induced Calcium Influx

This protocol is designed to determine whether this compound induces calcium influx from the extracellular space or release from intracellular stores.

Materials:

  • Same as Protocol 1

  • Calcium-free imaging buffer (containing EGTA, a calcium chelator)

  • Thapsigargin (an inhibitor of the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase - SERCA)

  • Store-operated calcium entry (SOCE) channel blocker (e.g., 2-APB)

Procedure:

  • Loading with Calcium Indicator:

    • Load cells with a calcium indicator as described in Protocol 1.

  • Distinguishing Extracellular Influx from Intracellular Release:

    • Step 1: Calcium-free conditions.

      • After establishing a baseline in normal imaging buffer, perfuse the cells with calcium-free imaging buffer.

      • Once a new stable baseline is established, apply this compound. An increase in fluorescence under these conditions indicates that this compound triggers the release of calcium from intracellular stores.

    • Step 2: Re-addition of extracellular calcium.

      • Following the application of this compound in calcium-free buffer, perfuse the cells with the normal calcium-containing imaging buffer. A subsequent rise in fluorescence indicates calcium influx from the extracellular space, potentially through store-operated calcium channels or other plasma membrane channels.

  • Investigating the Role of Intracellular Stores:

    • Pre-incubate the cells with thapsigargin (1-2 µM) for 10-15 minutes in calcium-free buffer to deplete the endoplasmic reticulum (ER) calcium stores.

    • Apply this compound in the continued presence of thapsigargin and calcium-free buffer. The absence of a calcium response suggests that this compound's primary mechanism involves release from thapsigargin-sensitive stores.

  • Data Analysis:

    • Analyze the data as described in Protocol 1, comparing the responses under different buffer conditions.

Signaling Pathways and Workflows

Signaling Pathway of a Hypothetical Calcium-Modulating Compound

The following diagram illustrates a potential signaling pathway through which a compound like this compound could modulate intracellular calcium levels, involving both intracellular release and extracellular influx.

Caldaret_Signaling_Pathway cluster_membrane cluster_cytosol cluster_er This compound This compound GPCR G-Protein Coupled Receptor (GPCR) This compound->GPCR Binds and Activates PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor (IP3R) IP3->IP3R Binds and Opens TRPC TRPC Channel (ROCE) DAG->TRPC Activates ER Endoplasmic Reticulum (ER) ER->IP3R STIM1 STIM1 ER->STIM1 Ca²⁺ depletion sensed by Ca_cyto Cytosolic Ca²⁺ Increase IP3R->Ca_cyto Ca²⁺ Release Ca_ER Ca²⁺ TRPC->Ca_cyto Ca²⁺ Influx Orai1 Orai1 Channel (SOCE) STIM1->Orai1 Activates Orai1->Ca_cyto Ca²⁺ Influx Ca_extra Ca_extra->TRPC Ca_extra->Orai1

Caption: Hypothetical signaling pathway for this compound-induced calcium increase.

Experimental Workflow for Characterizing this compound's Effect

The following diagram outlines the general workflow for investigating the effects of this compound on intracellular calcium.

Experimental_Workflow start Start cell_culture Culture cells on glass-bottom dishes start->cell_culture dye_loading Load cells with calcium indicator (e.g., Fluo-4 AM) cell_culture->dye_loading baseline Acquire baseline fluorescence dye_loading->baseline add_this compound Add this compound baseline->add_this compound record_response Record fluorescence changes over time add_this compound->record_response analysis Data Analysis: - Define ROIs - Calculate ΔF/F₀ - Quantify parameters record_response->analysis interpretation Interpret results and draw conclusions analysis->interpretation end End interpretation->end

Caption: General experimental workflow for calcium imaging with this compound.

Logical Flowchart for Determining the Source of Calcium

This diagram provides a logical workflow to dissect the origin of the this compound-induced calcium signal.

Caption: Decision tree for identifying the source of calcium increase.

References

Application Notes and Protocols for Caldaret in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caldaret is a phenylpiperazine derivative that functions as an intracardiac calcium (Ca2+) handling modulator. Its primary mechanism of action is the inhibition of the Na+/Ca2+ exchanger (NCX), a crucial component in maintaining intracellular calcium homeostasis. By inhibiting the NCX, this compound can modulate intracellular calcium levels, making it a valuable tool for studying calcium signaling pathways and for potential therapeutic development in areas such as cardiovascular diseases. These application notes provide detailed protocols for the dissolution and use of this compound in cell culture experiments, along with information on its mechanism of action and expected cellular effects.

Physicochemical Data and Storage

PropertyValue
Molecular Formula C₁₁H₁₆N₂O₃S[1]
Molecular Weight 256.32 g/mol [1]
Appearance Solid
Storage Store at -20°C for long-term stability.

Dissolution Protocol

This compound, as a phenylpiperazine derivative, is presumed to have low solubility in aqueous solutions. Therefore, an organic solvent is required to prepare a stock solution. Dimethyl sulfoxide (DMSO) is a commonly used solvent for such compounds in cell culture applications.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile pipette tips

Protocol for Preparing a 10 mM Stock Solution:

  • Weighing: Accurately weigh out a desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.56 mg of this compound (Molecular Weight: 256.32 g/mol ).

  • Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of DMSO to achieve a 10 mM concentration. For 2.56 mg of this compound, add 1 mL of DMSO.

  • Solubilization: Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution if necessary.

  • Sterilization: The stock solution can be filter-sterilized using a 0.22 µm syringe filter if required for specific applications.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Note: When diluting the DMSO stock solution into your aqueous cell culture medium, ensure the final DMSO concentration does not exceed a level that is toxic to your specific cell line (typically ≤ 0.5%).

Experimental Protocols

The following are general protocols for using this compound in cell culture experiments. The optimal concentrations and incubation times should be determined empirically for each cell line and experimental setup. Based on data from other NCX inhibitors like SEA0400 and KB-R7943, a starting concentration range of 1 µM to 50 µM is recommended.

Cell Viability/Cytotoxicity Assay

This protocol is designed to determine the effect of this compound on cell proliferation and viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Analysis of Intracellular Calcium Levels

This protocol allows for the measurement of changes in intracellular calcium concentration following treatment with this compound.

Materials:

  • Cells of interest

  • Glass-bottom cell culture dishes or black-walled, clear-bottom 96-well plates

  • This compound stock solution (10 mM in DMSO)

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence microscope or plate reader with fluorescence capabilities

Protocol:

  • Cell Seeding: Seed cells onto glass-bottom dishes or appropriate plates and allow them to reach the desired confluency.

  • Dye Loading: Prepare the calcium indicator dye solution according to the manufacturer's instructions. A common method is to dilute the stock solution of the dye (e.g., Fluo-4 AM) in HBSS to a final concentration of 1-5 µM, often with the addition of Pluronic F-127 (0.02%) to aid in dye solubilization.

  • Incubation with Dye: Remove the culture medium and wash the cells with HBSS. Add the dye solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: After incubation, wash the cells gently with HBSS two to three times to remove excess dye.

  • Treatment and Imaging: Add HBSS or culture medium containing the desired concentration of this compound (and appropriate controls) to the cells. Immediately begin imaging the cells using a fluorescence microscope or measuring the fluorescence intensity with a plate reader.

  • Data Acquisition: Acquire images or fluorescence readings at regular intervals to monitor the change in intracellular calcium levels over time.

  • Analysis: Quantify the fluorescence intensity changes in the this compound-treated cells compared to the control cells.

Data Presentation

The following tables summarize typical concentration ranges and effects observed for other Na+/Ca2+ exchanger inhibitors, which can serve as a reference for designing experiments with this compound.

Table 1: Effective Concentrations of NCX Inhibitors in Cell Culture

CompoundCell LineEffective Concentration RangeObserved EffectReference
SEA0400 Rat Astrocytes, Microglia, Neurons5 - 92 nM (IC50)Inhibition of NCX activity
KB-R7943 Cultured Neurons5.7 µM (IC50 for NCXrev)Inhibition of reverse mode NCX[2]
Phenylpiperazine Derivatives MCF10A and MCF7 cells10 mg in 500 µL DMSO (stock)Cytotoxicity[3]

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action and Downstream Signaling

This compound inhibits the Na+/Ca2+ exchanger (NCX), which is present on the plasma membrane. Under normal physiological conditions, the NCX primarily operates in the "forward mode," extruding one Ca2+ ion in exchange for the entry of three Na+ ions. Inhibition of this forward mode by this compound leads to an accumulation of intracellular Ca2+. This elevation in intracellular Ca2+ can trigger various downstream signaling cascades. For instance, increased cytosolic Ca2+ can activate calcium-dependent enzymes and transcription factors, potentially influencing pathways such as the MAPK/ERK and p38 pathways, and can ultimately impact cellular processes like proliferation, apoptosis, and gene expression.

Caldaret_Signaling_Pathway This compound This compound NCX Na+/Ca2+ Exchanger (NCX) This compound->NCX Inhibits Ca_in Intracellular Ca2+ [Ca2+]i NCX->Ca_in Blocks Ca2+ efflux Downstream Downstream Signaling Cascades Ca_in->Downstream Activates ERK ERK Pathway Downstream->ERK p38 p38 MAPK Pathway Downstream->p38 Viability Cell Viability ERK->Viability Apoptosis Apoptosis p38->Apoptosis

Caption: this compound inhibits the NCX, increasing intracellular Ca2+ and affecting downstream pathways.

Experimental Workflow for Assessing this compound's Effects

The following diagram illustrates a typical workflow for investigating the effects of this compound in a cell culture setting.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Dissolve Dissolve this compound in DMSO (10 mM) Treat Treat Cells with Varying this compound Concentrations Dissolve->Treat Culture Culture Cells Culture->Treat Incubate Incubate for 24, 48, 72 hours Treat->Incubate Viability Cell Viability Assay (e.g., MTT) Incubate->Viability Calcium Intracellular Ca2+ Measurement Incubate->Calcium Western Western Blot (e.g., p-ERK, p-p38) Incubate->Western

Caption: Workflow for studying this compound's effects on cultured cells.

References

Application Notes and Protocols for Caldaret Administration in Canine Myocardial Infarction Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration and effects of Caldaret, a modulator of intracellular Ca2+ handling, in canine models of myocardial infarction (MI). The protocols detailed below are based on established experimental models and published research, offering a framework for investigating the cardioprotective effects of this compound.

Introduction

Myocardial infarction, a leading cause of morbidity and mortality worldwide, is characterized by the death of cardiac muscle tissue due to prolonged ischemia. Reperfusion, while essential for salvaging ischemic myocardium, can paradoxically induce further injury, known as ischemia-reperfusion (I/R) injury. A key mechanism underlying I/R injury is intracellular Ca2+ overload, which leads to mitochondrial dysfunction, hypercontracture, and cell death.

This compound has emerged as a promising therapeutic agent that mitigates I/R injury by modulating intracellular Ca2+ handling. Its mechanism of action involves the inhibition of the reverse-mode Na+/Ca2+ exchanger (NCX) and potential enhancement of sarcoplasmic reticulum (SR) Ca2+ uptake.[1][2] This dual action helps to prevent the detrimental rise in intracellular Ca2+ concentration during reperfusion, thereby protecting cardiomyocytes from injury and reducing infarct size.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a study investigating the effects of this compound in a canine model of myocardial infarction induced by 90 minutes of left circumflex (LCX) coronary artery occlusion followed by 4 hours of reperfusion.[1][2]

Table 1: Effect of this compound on Myocardial Infarct Size

Treatment GroupDoseNArea at Risk (% of Left Ventricle)Infarct Size (% of Area at Risk)Infarct Size Reduction (%)
Control (Saline)-1035.4 ± 1.548.7 ± 3.9-
This compound (Low)3 µg/kg/hour1034.9 ± 1.923.7 ± 3.551.3
This compound (High)30 µg/kg/hour1036.1 ± 2.013.7 ± 2.8***71.9
Diltiazem2000 µg/kg/hour1033.8 ± 1.731.1 ± 4.236.1

*P<0.05, ***P<0.001 vs Control. Data are presented as mean ± S.E.M.[1]

Table 2: Hemodynamic Effects of this compound during Reperfusion

ParameterTreatment GroupBaseline90 min Occlusion15 min Reperfusion4 hr Reperfusion
Heart Rate (beats/min) Control135 ± 5140 ± 6138 ± 5133 ± 5
This compound (Low)138 ± 6142 ± 7140 ± 6135 ± 6
This compound (High)133 ± 4137 ± 5135 ± 4130 ± 4
Mean Arterial Pressure (mmHg) Control98 ± 495 ± 5100 ± 497 ± 4
This compound (Low)101 ± 598 ± 6103 ± 5100 ± 5
This compound (High)99 ± 396 ± 4101 ± 398 ± 3
Left Ventricular dP/dt max (mmHg/s) Control2010 ± 1101850 ± 1201950 ± 1301900 ± 120
This compound (Low)2050 ± 1301890 ± 1402100 ± 1502000 ± 140
This compound (High)2030 ± 1201870 ± 1302150 ± 140**2050 ± 130

*P<0.05, **P<0.01 vs Control at the same time point. Data are presented as mean ± S.E.M.[1]

Experimental Protocols

Protocol 1: Induction of Myocardial Infarction in Canines (Coronary Artery Ligation Model)

This protocol describes a widely used method for creating a reproducible model of myocardial infarction in dogs.[3][4]

1. Animal Preparation: a. Fast mongrel dogs of either sex (weighing 20-25 kg) for 12 hours prior to surgery, with free access to water. b. Anesthetize the animals with an appropriate anesthetic agent (e.g., sodium pentobarbital, 30 mg/kg, i.v.). c. Intubate the dogs and provide mechanical ventilation with room air supplemented with oxygen. d. Monitor electrocardiogram (ECG) continuously. e. Catheterize a femoral artery for monitoring arterial blood pressure and a femoral vein for drug administration.

2. Surgical Procedure: a. Perform a left thoracotomy in the fourth intercostal space to expose the heart. b. Open the pericardium to visualize the left circumflex (LCX) coronary artery. c. Dissect a segment of the LCX artery free from the surrounding tissue. d. Pass a silk suture around the isolated segment of the LCX artery. e. To induce ischemia, tighten the suture to occlude the artery. Successful occlusion can be confirmed by the appearance of regional cyanosis and ST-segment elevation on the ECG.

3. Ischemia and Reperfusion: a. Maintain the coronary artery occlusion for a predetermined period, typically 90 minutes for a significant infarct size.[1][2] b. For reperfusion, release the ligature to restore blood flow to the previously ischemic myocardium. c. Observe the animal for a set duration of reperfusion, for example, 4 hours.[1][2]

4. Infarct Size Measurement: a. At the end of the reperfusion period, euthanize the animal. b. Excise the heart and cannulate the aorta. c. Perfuse the coronary arteries with a stain, such as 2,3,5-triphenyltetrazolium chloride (TTC), to delineate the infarcted tissue from the viable myocardium. The viable tissue will stain red, while the infarcted tissue will appear pale. d. Slice the ventricles into transverse sections and photograph both sides of each slice. e. Use planimetry to quantify the area at risk and the infarct size.

Protocol 2: Administration of this compound

This protocol outlines the intravenous administration of this compound in the canine MI model.

1. Drug Preparation: a. Dissolve this compound in a suitable vehicle, such as saline.

2. Administration Regimen: a. This compound is administered as a continuous intravenous infusion. b. A typical dosing regimen involves a low dose (3 µg/kg/hour) and a high dose (30 µg/kg/hour).[1][2] c. The infusion is typically initiated a short period before the onset of reperfusion (e.g., 15 minutes before) and continued for a specific duration into the reperfusion period (e.g., 30 minutes).[1]

3. Control Groups: a. A vehicle control group receiving an infusion of the vehicle (e.g., saline) alone should be included. b. A positive control group, such as diltiazem (a calcium channel blocker), can also be included for comparison.[1][2]

Visualizations

Experimental Workflow

G cluster_pre_op Pre-operative Phase cluster_op Surgical Phase cluster_treatment Treatment & Reperfusion cluster_post_op Post-operative Analysis animal_prep Animal Preparation (Anesthesia, Intubation, Catheterization) thoracotomy Left Thoracotomy animal_prep->thoracotomy ligation LCX Coronary Artery Ligation (90 min Ischemia) thoracotomy->ligation caldaret_admin This compound Infusion Start (15 min before Reperfusion) ligation->caldaret_admin reperfusion Reperfusion (4 hours) caldaret_admin->reperfusion euthanasia Euthanasia reperfusion->euthanasia infarct_measurement Infarct Size Measurement (TTC Staining) euthanasia->infarct_measurement

Caption: Experimental workflow for this compound administration in a canine myocardial infarction model.

Proposed Signaling Pathway of this compound in Cardioprotection

G cluster_membrane Sarcolemma NCX Na+/Ca2+ Exchanger (Reverse Mode) Ca_in_NCX Ca2+ Influx NCX->Ca_in_NCX Na_in High Intracellular Na+ Na_in->NCX Activates Ca_out Extracellular Ca2+ Ca_out->NCX Ca_overload Intracellular Ca2+ Overload Ca_in_NCX->Ca_overload Ca_in_NCX->Ca_overload SERCA SR Ca2+-ATPase (SERCA) Ca_uptake Enhanced Ca2+ Uptake SERCA->Ca_uptake Cardioprotection Cardioprotection (Reduced Infarct Size) Ca_uptake->Cardioprotection This compound This compound This compound->NCX Inhibits This compound->SERCA Enhances

Caption: this compound's dual mechanism of cardioprotection.

References

Measuring Na+/Ca2+ Exchanger (NCX) Inhibition with Caldaret: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Na+/Ca2+ exchanger (NCX) is a critical plasma membrane protein responsible for maintaining intracellular calcium homeostasis in various cell types, particularly in excitable cells like cardiomyocytes and neurons. It mediates the electrogenic exchange of three sodium ions (Na+) for one calcium ion (Ca2+). The direction of transport, either forward mode (Ca2+ efflux) or reverse mode (Ca2+ influx), is dictated by the transmembrane electrochemical gradients of Na+ and Ca2+. Dysregulation of NCX activity has been implicated in a range of pathologies, including cardiac arrhythmias, heart failure, and ischemia-reperfusion injury, making it a compelling target for therapeutic intervention.

Caldaret, also known as MCC-135, is an intracellular Ca2+ handling modulator that exerts its effects through the inhibition of the Na+/Ca2+ exchanger, with a particular emphasis on the reverse mode of action.[1][2] By attenuating the reverse mode, this compound helps to prevent the detrimental intracellular Ca2+ overload that occurs under pathological conditions such as ischemia and reperfusion.[2] These application notes provide detailed protocols for measuring the inhibition of NCX activity by this compound, offering valuable tools for researchers in basic science and drug development.

Mechanism of Action of this compound

This compound's primary mechanism of action is the inhibition of the Na+/Ca2+ exchanger. Under conditions of high intracellular Na+, such as those occurring during ischemia, the NCX can operate in reverse mode, leading to an influx of Ca2+ and subsequent cellular damage.[2] this compound has been shown to suppress this intracellular Na+-dependent Ca2+ influx, thereby protecting cells from Ca2+ overload-induced injury.[2] While the primary target is NCX, some studies suggest that this compound may also have secondary effects, such as enhancing Ca2+ uptake by the sarcoplasmic reticulum in certain pathological states.

Quantitative Data: Measuring the Inhibitory Potency of this compound

A thorough review of the scientific literature did not yield specific IC50 values for this compound (MCC-135) on the individual NCX isoforms (NCX1, NCX2, and NCX3). While the qualitative inhibitory effect on the reverse mode of NCX is documented, quantitative dose-response data appears to be limited in publicly available resources. Researchers are encouraged to perform their own dose-response experiments to determine the precise inhibitory potency of this compound in their specific experimental system. The following table can be used to summarize experimentally determined IC50 values.

CompoundNCX IsoformMode of OperationIC50 ValueCell Type/SystemReference
This compound (MCC-135)NCX1ReverseData not available
This compound (MCC-135)NCX2ReverseData not available
This compound (MCC-135)NCX3ReverseData not available
This compound (MCC-135)NCX1ForwardData not available
This compound (MCC-135)NCX2ForwardData not available
This compound (MCC-135)NCX3ForwardData not available

Experimental Protocols

Protocol 1: Measurement of NCX Current Inhibition using Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the direct measurement of the electrical current generated by the Na+/Ca2+ exchanger (I_NCX) and the effect of this compound on this current.

Objective: To determine the inhibitory effect of this compound on the forward and reverse modes of the NCX current.

Materials:

  • Cells expressing the desired NCX isoform (e.g., isolated cardiomyocytes, HEK293 cells transfected with NCX1, NCX2, or NCX3)

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette fabrication

  • Standard extracellular and intracellular solutions (see table below)

  • This compound (MCC-135) stock solution

  • NCX inhibitors for positive control (e.g., SEA0400, ORM-10962)

  • Nickel chloride (NiCl2) for complete NCX block

Solutions:

SolutionComponentConcentration (mM)
Extracellular (Bath) Solution NaCl135
CsCl10
CaCl21
MgCl21
BaCl20.2
NaH2PO40.33
TEACl10
HEPES10
Glucose10
Ouabain0.02
Nisoldipine0.001
Lidocaine0.05
Intracellular (Pipette) Solution Cs-Aspartate120
NaCl10
Mg-ATP5
HEPES10
EGTA20
CaCl210 (for desired free Ca2+)

Adjust pH to 7.4 for extracellular solution and 7.2 for intracellular solution.

Procedure:

  • Cell Preparation: Plate cells on glass coverslips suitable for microscopy and patch-clamp recording.

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

  • Establish Whole-Cell Configuration: Form a giga-ohm seal between the patch pipette and the cell membrane and then rupture the membrane patch to achieve the whole-cell configuration.

  • Voltage-Clamp Protocol:

    • Hold the cell at a holding potential of -40 mV.

    • Apply a voltage ramp protocol to elicit both inward and outward NCX currents. A typical ramp would go from -100 mV to +60 mV.

  • Baseline Recording: Record the baseline I_NCX in the absence of any inhibitor.

  • Application of this compound: Perfuse the cell with the extracellular solution containing the desired concentration of this compound. Allow sufficient time for the drug to take effect (typically 2-5 minutes).

  • Post-Inhibitor Recording: Record the I_NCX in the presence of this compound using the same voltage-ramp protocol.

  • Positive Control and Subtraction:

    • Apply a known NCX inhibitor (e.g., 10 mM NiCl2) to completely block the NCX current.

    • The Ni2+-sensitive current is considered the true I_NCX. Subtract the current remaining after NiCl2 application from both the baseline and this compound recordings to isolate the NCX-specific current.

  • Data Analysis:

    • Measure the peak inward and outward I_NCX before and after the application of this compound.

    • Calculate the percentage of inhibition for both forward and reverse modes.

    • To determine the IC50, perform recordings with a range of this compound concentrations and fit the data to a dose-response curve.

Experimental Workflow for Patch-Clamp Measurement of NCX Inhibition

G cluster_prep Preparation cluster_recording Recording Protocol cluster_analysis Data Analysis prep_cells Prepare Cells whole_cell Establish Whole-Cell Configuration prep_cells->whole_cell prep_pipette Fabricate Pipette prep_pipette->whole_cell voltage_clamp Apply Voltage Ramp Protocol whole_cell->voltage_clamp baseline Record Baseline I_NCX voltage_clamp->baseline apply_this compound Apply this compound baseline->apply_this compound post_this compound Record I_NCX with this compound apply_this compound->post_this compound apply_ni Apply NiCl2 post_this compound->apply_ni post_ni Record Ni2+-insensitive Current apply_ni->post_ni subtract Subtract Ni2+-insensitive Current post_ni->subtract calculate Calculate % Inhibition subtract->calculate dose_response Generate Dose-Response Curve (IC50) calculate->dose_response

Caption: Workflow for measuring NCX inhibition using patch-clamp.

Protocol 2: Measurement of Intracellular Calcium Concentration ([Ca2+]i)

This protocol utilizes a fluorescent Ca2+ indicator to indirectly measure NCX activity by monitoring changes in intracellular Ca2+ levels.

Objective: To assess the effect of this compound on Na+-dependent Ca2+ influx (reverse mode NCX).

Materials:

  • Cells expressing the desired NCX isoform

  • Fluorescent Ca2+ indicator (e.g., Fura-2 AM)

  • Fluorescence plate reader or fluorescence microscope equipped with an appropriate filter set

  • Normal Tyrode's solution (containing Na+)

  • Na+-free Tyrode's solution (Na+ replaced with Li+ or NMDG+)

  • This compound (MCC-135) stock solution

  • Ionomycin and EGTA for calibration

Solutions:

SolutionComponentConcentration (mM)
Normal Tyrode's Solution NaCl140
KCl5.4
CaCl21.8
MgCl21
HEPES10
Glucose10
Na+-free Tyrode's Solution LiCl or NMDG-Cl140
KCl5.4
CaCl21.8
MgCl21
HEPES10
Glucose10

Adjust pH to 7.4 for both solutions.

Procedure:

  • Cell Seeding: Seed cells in a 96-well black-walled, clear-bottom plate suitable for fluorescence measurements.

  • Dye Loading:

    • Incubate cells with Fura-2 AM (typically 2-5 µM) in Normal Tyrode's solution for 30-60 minutes at 37°C.

    • Wash the cells twice with Normal Tyrode's solution to remove extracellular dye.

  • Baseline Fluorescence Measurement:

    • Place the plate in the fluorescence plate reader.

    • Measure the baseline fluorescence ratio (e.g., 340/380 nm excitation, 510 nm emission for Fura-2) in Normal Tyrode's solution.

  • Induction of Reverse Mode NCX:

    • Rapidly replace the Normal Tyrode's solution with Na+-free Tyrode's solution to induce Na+ efflux and subsequent Ca2+ influx via the reverse mode of NCX.

    • Immediately begin recording the change in fluorescence ratio over time.

  • Inhibition with this compound:

    • Pre-incubate a separate set of dye-loaded cells with various concentrations of this compound in Normal Tyrode's solution for a specified period (e.g., 15-30 minutes).

    • Repeat step 4 in the presence of this compound.

  • Data Analysis:

    • Calculate the change in intracellular Ca2+ concentration based on the fluorescence ratio changes. Calibration with ionomycin (for maximum fluorescence) and EGTA (for minimum fluorescence) is recommended for converting ratios to absolute Ca2+ concentrations.

    • Compare the rate and magnitude of the Na+-free-induced Ca2+ increase in the absence and presence of this compound.

    • Determine the dose-dependent inhibition of the reverse mode NCX activity by this compound.

Experimental Workflow for Measuring [Ca2+]i Changes

G cluster_prep Preparation cluster_measurement Measurement Protocol cluster_analysis Data Analysis seed_cells Seed Cells load_dye Load with Fura-2 AM seed_cells->load_dye baseline Measure Baseline Fluorescence load_dye->baseline preincubate Pre-incubate with this compound load_dye->preincubate induce_ncx Induce Reverse Mode NCX (Na+-free solution) baseline->induce_ncx record_control Record [Ca2+]i Rise (Control) induce_ncx->record_control record_this compound Record [Ca2+]i Rise (with this compound) induce_ncx->record_this compound calculate_ca Calculate [Ca2+]i record_control->calculate_ca preincubate->induce_ncx record_this compound->calculate_ca compare Compare Control vs. This compound calculate_ca->compare dose_response Analyze Dose-Dependent Inhibition compare->dose_response

Caption: Workflow for measuring NCX inhibition via [Ca2+]i.

Signaling Pathways

The Na+/Ca2+ exchanger plays a pivotal role in cellular Ca2+ signaling. Its activity is intertwined with numerous other signaling pathways that regulate intracellular Ca2+ dynamics.

Simplified Signaling Pathway of NCX-mediated Ca2+ Homeostasis

G cluster_membrane Plasma Membrane cluster_intracellular Intracellular NCX NCX Ca_cytosol [Ca2+]i NCX->Ca_cytosol VGCC Voltage-Gated Ca2+ Channels VGCC->Ca_cytosol PMCA PMCA extracellular_Ca Extracellular Ca2+ PMCA->extracellular_Ca Ca_cytosol->NCX Efflux (Forward Mode) Ca_cytosol->PMCA Efflux SR_ER Sarcoplasmic/Endoplasmic Reticulum (SR/ER) Ca_cytosol->SR_ER Sequestration (SERCA) Mito Mitochondria Ca_cytosol->Mito Uptake Signaling Downstream Ca2+-dependent Signaling Cascades Ca_cytosol->Signaling SR_ER->Ca_cytosol Release (RyR/IP3R) Mito->Ca_cytosol Release extracellular_Ca->NCX Influx (Reverse Mode) extracellular_Ca->VGCC Influx extracellular_Na Extracellular Na+ extracellular_Na->NCX Influx (Forward Mode) intracellular_Na Intracellular Na+ intracellular_Na->NCX Efflux (Reverse Mode) This compound This compound This compound->NCX Inhibition (Reverse Mode)

Caption: NCX role in cellular Ca2+ homeostasis and this compound's action.

Off-Target Effects

As with any pharmacological agent, it is crucial to consider potential off-target effects of this compound. While its primary described mechanism is the inhibition of NCX, comprehensive screening for its effects on other ion channels, transporters, and receptors is recommended to ensure specificity in experimental findings. Researchers should consider performing counter-screening assays against a panel of common off-target proteins, particularly other ion channels involved in calcium signaling.

Conclusion

This compound (MCC-135) presents a valuable research tool for investigating the physiological and pathophysiological roles of the Na+/Ca2+ exchanger. The protocols outlined in these application notes provide a framework for characterizing its inhibitory effects on NCX activity. By employing these methodologies, researchers can further elucidate the therapeutic potential of targeting NCX in a variety of disease models. Given the limited availability of quantitative inhibitory data, further investigation into the isoform-specific potency of this compound is warranted.

References

Troubleshooting & Optimization

Off-target effects of Caldaret in cardiomyocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for researchers utilizing Caldaret (also known as MCC-135) in cardiomyocyte experiments. The following resources include troubleshooting guides for common experimental issues, frequently asked questions regarding its mechanism of action and potential off-target effects, detailed experimental protocols, and visualizations of relevant cellular pathways.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in cardiomyocytes?

A1: this compound is an intracellular calcium (Ca2+) handling modulator. Its primary cardioprotective actions are attributed to the inhibition of the reverse mode of the Na+/Ca2+ exchanger (NCX) and the enhancement of Ca2+ uptake by the sarcoplasmic reticulum (SR).[1] It has also been shown to decrease Ca2+ leakage from the SR in pathological conditions like diabetic cardiomyopathy.

Q2: What are the expected effects of this compound on cardiomyocyte contractility?

A2: In studies on ventricular muscles from rats with diabetic cardiomyopathy, this compound has been observed to have a positive lusitropic effect (improved relaxation) without a significant inotropic effect (change in the force of contraction).[2][3] This is consistent with its mechanism of enhancing SR Ca2+ uptake and reducing diastolic Ca2+ levels.

Q3: Are there any known off-target effects of this compound in cardiomyocytes?

A3: Currently, there is limited direct evidence in the public domain detailing the specific off-target effects of this compound. However, it is important to consider that other compounds that inhibit the Na+/Ca2+ exchanger have been reported to have off-target effects on other ion channels. For example, the NCX inhibitor KB-R7943 has been shown to also inhibit hERG and L-type Ca2+ channels. Therefore, researchers should consider the possibility of similar off-target effects when designing experiments and interpreting data with this compound.

Q4: In which experimental models has this compound shown efficacy?

A4: this compound has demonstrated beneficial effects in animal models of diabetic cardiomyopathy and ischemia-reperfusion injury.[2][3][4] In diabetic rat models, it improved cardiac relaxation and SR Ca2+ handling. In canine models of ischemia-reperfusion, intravenously administered this compound significantly reduced infarct size.[1]

Q5: What were the outcomes of clinical trials involving this compound?

A5: A phase II clinical trial in patients with chronic heart failure was conducted to assess the safety and efficacy of this compound. Another study investigating this compound as an adjunct to primary percutaneous coronary intervention in patients with acute myocardial infarction found that while the drug was well-tolerated, it did not significantly improve left ventricular ejection fraction or reduce infarct size in the overall patient population.

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound in cardiomyocytes.

Issue 1: Unexpected Changes in Cardiomyocyte Contractility
Symptom Possible Cause Suggested Solution
Increased contractility (positive inotropic effect) Off-target effects on other ion channels involved in excitation-contraction coupling (e.g., L-type Ca2+ channels).Perform control experiments with known L-type Ca2+ channel modulators to assess the contribution of this pathway. Consider using a more specific NCX inhibitor if available to confirm the on-target effect.
Arrhythmic contractions Disruption of normal Ca2+ cycling, potentially due to excessive NCX inhibition or off-target effects.Titrate the concentration of this compound to find the optimal therapeutic window. Record and analyze action potentials to identify any pro-arrhythmic changes.
No observable effect on contractility The experimental model does not exhibit the specific pathology that this compound targets (e.g., impaired SR Ca2+ handling).Use a positive control known to modulate contractility in your model system. Confirm the pathological phenotype of your cardiomyocytes (e.g., through functional assays or molecular markers).
Issue 2: Inconsistent Intracellular Calcium Measurements
Symptom Possible Cause Suggested Solution
High background fluorescence with Ca2+ indicators (e.g., Fura-2) Incomplete hydrolysis of the AM ester form of the dye, leading to compartmentalization in organelles.Allow sufficient time for de-esterification (typically 20-30 minutes) after loading the dye. Optimize loading conditions (concentration, time, temperature) for your specific cell type.
Photobleaching of the fluorescent dye Excessive exposure to excitation light.Reduce the intensity and duration of light exposure. Use an anti-fading agent in your imaging medium.
Motion artifacts during imaging of contracting cells The movement of contracting cardiomyocytes can lead to inaccurate fluorescence readings.Use an uncoupler of excitation-contraction coupling (e.g., blebbistatin) for experiments where contractility is not the primary endpoint. Utilize ratiometric dyes like Fura-2 to minimize motion artifacts.
Low signal-to-noise ratio Insufficient dye loading or suboptimal imaging settings.Increase the dye concentration or loading time, but be mindful of potential Ca2+ buffering effects. Adjust the gain and exposure settings on your imaging system.

Data Presentation

Table 1: Effect of this compound (MCC-135) on Sarcoplasmic Reticulum (SR) Ca2+ Uptake in Normal and Diabetic Rat Cardiomyocytes
Condition This compound Concentration Effect on SR Ca2+ Uptake
Normal Rats 10 µMMinimal effect, with a slight increase observed at longer uptake times (20 and 30 seconds).[1]
Diabetic Rats Not specified, but testedEnhanced SR Ca2+ uptake across all measured time points.[1][2]
Diabetic Rats Not specified, but testedIncreased SR Ca2+ uptake and decreased SR Ca2+ leakage.[3]

Note: The available literature provides qualitative descriptions of the effects. Specific quantitative values for percentage increase or absolute uptake rates were not consistently reported in the reviewed sources.

Experimental Protocols

Protocol 1: Measurement of Intracellular Ca2+ Transients with Fura-2

Objective: To measure intracellular Ca2+ concentrations in cardiomyocytes treated with this compound.

Materials:

  • Isolated adult cardiomyocytes

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • HEPES-buffered Tyrode's solution

  • This compound (MCC-135) stock solution

  • Inverted fluorescence microscope with a ratiometric imaging system

Procedure:

  • Cell Preparation: Plate freshly isolated cardiomyocytes on laminin-coated coverslips and allow them to adhere.

  • Fura-2 Loading:

    • Prepare a loading solution containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in Tyrode's solution.

    • Incubate the cells in the loading solution at room temperature for 20-30 minutes in the dark.

    • Wash the cells twice with Tyrode's solution to remove extracellular Fura-2 AM.

    • Allow the cells to de-esterify the dye for at least 20 minutes before imaging.

  • Imaging:

    • Place the coverslip on the stage of the inverted microscope.

    • Excite the cells alternately with 340 nm and 380 nm light and capture the emission at 510 nm.

    • Establish a baseline recording of the F340/F380 ratio.

    • Perfuse the cells with Tyrode's solution containing the desired concentration of this compound.

    • Record the changes in the F340/F380 ratio over time.

  • Calibration: At the end of the experiment, calibrate the Fura-2 signal by sequentially adding a Ca2+ ionophore (e.g., ionomycin) to determine the maximum fluorescence ratio (Rmax), followed by a Ca2+ chelator (e.g., EGTA) to determine the minimum ratio (Rmin).

Protocol 2: Assessment of Sarcoplasmic Reticulum (SR) Ca2+ Uptake

Objective: To evaluate the effect of this compound on the rate of Ca2+ uptake by the SR.

Materials:

  • Saponin-permeabilized ("skinned") cardiomyocytes or isolated SR vesicles

  • Ca2+-sensitive fluorescent indicator (e.g., Fluo-5N) or 45Ca2+

  • Uptake buffer containing ATP, an ATP-regenerating system (creatine phosphate and creatine kinase), and varying concentrations of free Ca2+

  • This compound (MCC-135)

  • Quenching solution (if using 45Ca2+)

Procedure (using a fluorescent indicator):

  • Prepare Skinned Fibers: Treat isolated cardiomyocytes with a low concentration of saponin to selectively permeabilize the sarcolemma while leaving the SR intact.

  • Experimental Setup: Place the skinned fibers in a chamber on an inverted microscope equipped for fluorescence imaging.

  • Initiate Uptake: Perfuse the fibers with the uptake buffer containing a known concentration of free Ca2+ and the Ca2+-sensitive indicator.

  • This compound Treatment: After establishing a baseline, introduce this compound at the desired concentration into the uptake buffer.

  • Monitor Fluorescence: Record the change in fluorescence of the Ca2+ indicator within the SR over time. An increase in SR Ca2+ content will be reflected by a change in the indicator's fluorescence.

  • Data Analysis: Calculate the rate of SR Ca2+ uptake by measuring the initial slope of the fluorescence change. Compare the rates in the presence and absence of this compound.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caldaret_Mechanism_of_Action cluster_cardiomyocyte Cardiomyocyte NCX Na+/Ca2+ Exchanger (NCX) (Reverse Mode) Ca_out SR Sarcoplasmic Reticulum (SR) Ca_SR_uptake Ca_in Ca_in->NCX Na+-dependent Ca_SR_leak This compound This compound (MCC-135) This compound->NCX Inhibits This compound->SR Enhances Uptake Decreases Leak

Caption: Proposed mechanism of action of this compound in cardiomyocytes.

Calcium_Imaging_Workflow start Isolate Cardiomyocytes load_dye Load with Fura-2 AM start->load_dye wash Wash to Remove Extracellular Dye load_dye->wash deesterify De-esterification wash->deesterify baseline Record Baseline Fluorescence Ratio (F340/F380) deesterify->baseline treatment Apply this compound baseline->treatment record Record Changes in Fluorescence Ratio treatment->record calibrate Calibrate Signal (Ionomycin/EGTA) record->calibrate end Analyze Data calibrate->end

Caption: Experimental workflow for intracellular calcium imaging.

Troubleshooting_Logic cluster_contractility Contractility Issues cluster_calcium Calcium Measurement Issues start Unexpected Result in Experiment increased_contractility Increased Contractility? start->increased_contractility Contractility high_bg High Background? start->high_bg Ca2+ Imaging arrhythmia Arrhythmia? increased_contractility->arrhythmia check_off_target Check for Off-Target Effects (e.g., on L-type Ca2+ channels) increased_contractility->check_off_target no_effect No Effect? arrhythmia->no_effect titrate_dose Titrate this compound Concentration arrhythmia->titrate_dose confirm_model Confirm Pathological Phenotype of Model no_effect->confirm_model motion_artifact Motion Artifact? high_bg->motion_artifact optimize_loading Optimize Dye Loading & De-esterification high_bg->optimize_loading use_uncoupler Use Motion Uncoupler (e.g., Blebbistatin) motion_artifact->use_uncoupler

Caption: Logical troubleshooting guide for common experimental issues.

References

Caldaret Stability and Storage: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Caldaret, a novel inhibitor of the cAMP signaling pathway. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored as a lyophilized powder at -20°C. Under these conditions, it is stable for at least one year. Once reconstituted, the stability of this compound depends on the solvent and storage temperature.

Q2: How should I reconstitute this compound?

A2: this compound is typically reconstituted in sterile, nuclease-free DMSO to create a stock solution. For cell-based assays, further dilutions can be made in an appropriate cell culture medium. It is important to ensure the final DMSO concentration in your experiment is compatible with your cells and does not exceed 0.1%.

Q3: What is the shelf-life of reconstituted this compound?

A3: The shelf-life of reconstituted this compound is dependent on the storage conditions. At room temperature, significant degradation can occur within a few hours. For short-term storage (up to one week), aliquots of the DMSO stock solution should be stored at -20°C. For long-term storage, it is recommended to store aliquots at -80°C. Avoid repeated freeze-thaw cycles.

Q4: I observe precipitation in my this compound stock solution after thawing. What should I do?

A4: Precipitation can occur if the stock solution is not properly warmed before use. Gently warm the vial in a 37°C water bath for a few minutes until the solution is clear. Vortex briefly to ensure homogeneity. If precipitation persists, it may indicate solvent evaporation or degradation, and a fresh stock solution should be prepared.

Q5: Can I store this compound diluted in aqueous solutions like PBS or cell culture media?

A5: It is not recommended to store this compound in aqueous solutions for extended periods, as it is prone to hydrolysis. Prepare fresh dilutions in aqueous buffers or media immediately before use.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or no biological activity observed in experiments. 1. Degraded this compound: Improper storage or handling may have led to the degradation of the compound.1. Prepare a fresh stock solution from a new vial of lyophilized this compound. Ensure proper storage at -20°C or -80°C.
2. Incorrect Concentration: Errors in dilution calculations or pipetting.2. Recalculate and carefully prepare fresh dilutions. Use calibrated pipettes.
3. Cellular Resistance: The cell line used may have developed resistance to this compound.3. Test a fresh batch of cells or a different cell line. Confirm the expression of the target protein.
Variability between experimental replicates. 1. Inconsistent Drug Concentration: Uneven distribution of this compound in the stock solution or working dilutions.1. Ensure the stock solution is completely thawed and vortexed before making dilutions.
2. Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles can lead to degradation.2. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
Unexpected off-target effects or cytotoxicity. 1. High DMSO Concentration: The final concentration of DMSO in the culture medium may be toxic to the cells.1. Ensure the final DMSO concentration is below the tolerance level of your cell line (typically <0.1%).
2. Degradation Products: Degradation of this compound may produce cytotoxic byproducts.2. Use freshly prepared solutions and adhere to recommended storage conditions.

This compound Stability Data

The following tables summarize the stability of this compound under various storage conditions.

Table 1: Stability of Lyophilized this compound

Storage TemperaturePurity after 12 Months
-20°C>99%
4°C95%
Room Temperature (25°C)80%

Table 2: Stability of Reconstituted this compound in DMSO (10 mM Stock)

Storage TemperaturePurity after 1 WeekPurity after 1 Month
-80°C>99%>99%
-20°C>99%97%
4°C90%75%
Room Temperature (25°C)70% (after 24 hours)Not Recommended

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol is used to determine the purity and degradation of this compound over time.

  • Preparation of Standards: Prepare a series of this compound standards of known concentrations in the storage solvent (e.g., DMSO).

  • Sample Preparation: At specified time points, take an aliquot of the stored this compound solution and dilute it to a working concentration within the range of the standard curve.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at the wavelength of maximum absorbance for this compound.

  • Data Analysis: Integrate the peak area of this compound and any degradation products. Calculate the percentage of remaining this compound relative to the initial time point.

Visualizations

This compound's Mechanism of Action: Inhibition of the cAMP Signaling Pathway

The diagram below illustrates the canonical cAMP signaling pathway and the point of inhibition by this compound. This compound acts as an antagonist to the G-protein coupled receptor (GPCR), preventing the activation of adenylyl cyclase and the subsequent production of cAMP.

Caldaret_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR GPCR Ligand->GPCR Binds G_protein G Protein (α, β, γ) GPCR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates This compound This compound This compound->GPCR Inhibits

Caption: this compound inhibits the cAMP signaling pathway by blocking ligand binding to the GPCR.

Experimental Workflow: Assessing this compound Stability

This workflow outlines the key steps in a typical experiment to evaluate the stability of this compound under different conditions.

Caldaret_Stability_Workflow start Start: Lyophilized this compound reconstitute Reconstitute in DMSO (Time 0) start->reconstitute aliquot Aliquot Samples reconstitute->aliquot storage Store at Different Conditions (-80°C, -20°C, 4°C, RT) aliquot->storage sampling Collect Samples at Predetermined Time Points storage->sampling hplc Analyze by HPLC sampling->hplc analysis Data Analysis: Calculate % Purity hplc->analysis end End: Determine Shelf-Life analysis->end

Caption: Workflow for determining the stability and shelf-life of this compound.

Troubleshooting Logic for Inconsistent Results

This diagram provides a logical flow for troubleshooting inconsistent experimental outcomes when using this compound.

Troubleshooting_Logic start Inconsistent Experimental Results check_storage Check this compound Storage (Temp, Aliquots) start->check_storage check_prep Review Solution Preparation (Dilutions, Vortexing) start->check_prep check_cells Verify Cell Health and Passage Number start->check_cells check_protocol Examine Experimental Protocol (Incubation times, Controls) start->check_protocol new_stock Prepare Fresh Stock check_storage->new_stock new_dilutions Make New Dilutions check_prep->new_dilutions new_cells Use New Batch of Cells check_cells->new_cells optimize_protocol Optimize Protocol check_protocol->optimize_protocol

Caption: A logical guide for troubleshooting inconsistent results with this compound.

Technical Support Center: Interpreting Unexpected Results in Caldaret and other NCX Inhibitor Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Caldaret and other Na+/Ca2+ exchanger (NCX) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results in your experiments.

Frequently Asked Questions (FAQs)

Q1: My application of an NCX inhibitor resulted in a smaller than expected, or even no change in, intracellular calcium concentration ([Ca2+]i). What could be the reason?

A1: This is a common observation and can be attributed to several factors:

  • Species-specific differences: The role and expression levels of NCX can vary significantly between species. For instance, guinea pig hearts show less reliance on NCX for calcium extrusion compared to rat hearts. As a result, an NCX inhibitor like SEA0400 may cause a significant increase in [Ca2+]i transients and contractility in rats, but have minimal effect in guinea pigs[1].

  • Off-target effects: Some NCX inhibitors are not entirely specific. For example, KB-R7943 has been shown to inhibit L-type Ca2+ channels, which would counteract the expected rise in intracellular calcium from NCX inhibition[2]. It's crucial to be aware of the pharmacological profile of the specific inhibitor you are using.

  • Experimental conditions: The impact of NCX inhibition can be highly dependent on the experimental conditions, such as pacing frequency and temperature, which can influence the relative contributions of different calcium handling proteins.

  • Compensatory mechanisms: Cells may adapt to NCX inhibition by upregulating other calcium extrusion mechanisms, such as the sarcoplasmic reticulum Ca2+-ATPase (SERCA) pump.

Q2: I observed an unexpected decrease in my signal of interest (e.g., contractility, neurotransmitter release) after applying an NCX inhibitor. Why might this happen?

A2: While counterintuitive, a decrease in a physiological response can occur due to:

  • Calcium overload and toxicity: A massive and sustained increase in intracellular calcium can be toxic to cells, leading to mitochondrial dysfunction, activation of apoptotic pathways, and a decline in cellular function.

  • Inhibition of the "reverse" mode: The NCX can operate in a "reverse" mode, bringing calcium into the cell. This mode is particularly important under conditions of high intracellular sodium. If your experimental model relies on this reverse mode for calcium entry to trigger a specific process, then an NCX inhibitor will block this and lead to a reduced response.

  • Off-target effects: As mentioned previously, off-target effects on other ion channels or signaling pathways could lead to an inhibitory effect. For example, some NCX inhibitors have been found to affect NMDA receptor currents[3].

Q3: The variability in my results between experiments is very high. What are the potential sources of this variability?

A3: High variability is a common challenge in studies involving calcium signaling. Key factors include:

  • Cell health and passage number: The health and passage number of your cell lines can significantly impact their calcium handling properties.

  • Inhibitor stability and preparation: Ensure your NCX inhibitor is properly stored and freshly prepared for each experiment to avoid degradation.

  • Loading of fluorescent indicators: Inconsistent loading of calcium indicators like Fura-2 can lead to variability in fluorescence signals.

  • Subtle changes in experimental buffers: Minor variations in the composition of your experimental buffers, especially ion concentrations, can alter the electrochemical gradients that drive NCX activity.

Troubleshooting Guide

If you are encountering unexpected results, consider the following troubleshooting steps:

Problem Possible Cause Recommended Action
No effect of NCX inhibitor 1. Inactive compound. 2. Low expression of NCX in the model system. 3. Compensatory mechanisms.1. Verify the activity of your inhibitor with a positive control. 2. Confirm NCX expression using Western blot or qPCR. 3. Consider co-application with inhibitors of other Ca2+ handling proteins (e.g., SERCA inhibitors).
Opposite effect to what was expected 1. Off-target effects. 2. Dominance of the reverse mode of NCX. 3. Ca2+ overload-induced toxicity.1. Consult literature for known off-target effects of your specific inhibitor. Consider using a different, more specific inhibitor. 2. Modulate intracellular Na+ to investigate the role of the reverse mode. 3. Perform a dose-response curve to identify a non-toxic concentration.
High variability in results 1. Inconsistent cell culture conditions. 2. Inconsistent reagent preparation. 3. Fluctuation in experimental parameters.1. Standardize cell seeding density, passage number, and growth conditions. 2. Prepare fresh solutions of inhibitors and indicators for each experiment. 3. Carefully control and monitor temperature, pH, and perfusion rates.

Quantitative Data Summary

The following tables summarize key quantitative data for commonly used NCX inhibitors. Note that "this compound" is an older compound and recent research has focused on newer, more specific inhibitors.

Table 1: Inhibitory Potency of NCX Inhibitors

Inhibitor IC50 / EC50 Experimental Model Reference
SEA0400EC50 of 31 nM (inward current) and 28 nM (outward current)Mouse ventricular myocytes[4]
KB-R7943IC50 = 3.5 µMRat carotid arterial myocytes[5]
ORM-11035---

Table 2: Effects of NCX Inhibitors on Physiological Parameters

Inhibitor Parameter Effect Experimental Model Reference
SEA0400 (0.3 and 1 µM)Decay time of [Ca2+]i transientsIncreased from 127 +/- 7 ms to 165 +/- 7 ms and 177 +/- 14 msLangendorff-perfused guinea pig hearts[1]
SEA0400[Ca2+]i during ischemia-reperfusionReduced Ca2+ overloadMouse ventricular myocytes[4]
ORM-11035 (1 mg/kg for 16 weeks)Left Ventricular End-Diastolic Pressure (LVEDP)Reduced from 14 ± 3 mmHg to 9 ± 2 mmHgRats with heart failure with preserved ejection fraction[6]
ORM-11035 (1 mg/kg for 16 weeks)Brain Natriuretic Peptide (BNP) levelsReduced from 71 ± 12 pg/mL to 49 ± 11 pg/mLRats with heart failure with preserved ejection fraction[6]
KB-R7943NCX1 gene expression3-fold up-regulationIsolated adult cardiomyocytes[7]

Experimental Protocols

1. Measurement of Intracellular Calcium ([Ca2+]i) using Fura-2 in Isolated Cardiomyocytes

This protocol is adapted from studies investigating the effects of NCX inhibitors on cardiomyocyte calcium handling[1][4].

  • Cell Isolation: Isolate ventricular myocytes from the animal model of choice (e.g., rat, guinea pig) using established enzymatic digestion protocols.

  • Fura-2 Loading: Incubate the isolated myocytes with Fura-2 AM (typically 2-5 µM) for 30-60 minutes at room temperature in a calcium-containing buffer.

  • Perfusion: Place the Fura-2 loaded cells in a perfusion chamber on the stage of an inverted microscope equipped for fluorescence imaging.

  • Stimulation: Electrically stimulate the myocytes at a defined frequency (e.g., 1 Hz) to elicit regular calcium transients.

  • Data Acquisition: Excite the cells alternately with 340 nm and 380 nm light and record the emission at 510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

  • Inhibitor Application: After recording a stable baseline, perfuse the cells with a solution containing the NCX inhibitor at the desired concentration.

  • Data Analysis: Analyze the changes in the amplitude, duration, and decay kinetics of the calcium transients before and after inhibitor application.

2. Patch-Clamp Electrophysiology for Measuring NCX Current

This protocol is a general guide based on methods described in the literature for characterizing NCX inhibitors[4][8].

  • Cell Preparation: Use isolated cardiomyocytes or a cell line expressing the NCX of interest.

  • Pipette Solution: Prepare an intracellular (pipette) solution containing a known concentration of Na+ and Ca2+ to control the intracellular environment.

  • External Solution: Prepare an extracellular solution with defined Na+ and Ca2+ concentrations.

  • Whole-Cell Configuration: Establish a whole-cell patch-clamp recording.

  • Voltage Protocol: Apply a voltage ramp protocol (e.g., from +50 mV to -100 mV) to measure the current-voltage relationship.

  • NCX Current Isolation: The NCX current can be isolated by subtracting the current recorded in the presence of a high concentration of an NCX inhibitor (or in a Na+- and Ca2+-free external solution) from the total current.

  • Inhibitor Application: Perfuse the cell with the NCX inhibitor at various concentrations to determine its effect on the inward and outward components of the NCX current.

  • Data Analysis: Analyze the current density and plot dose-response curves to calculate the IC50 of the inhibitor.

Visualizations

Caldaret_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space High_Na High Na+ NCX Na+/Ca2+ Exchanger (NCX) High_Na->NCX 3 Na+ in Low_Ca Low Ca2+ NCX->Low_Ca Low_Na Low Na+ NCX->Low_Na High_Ca High Ca2+ High_Ca->NCX 1 Ca2+ out (Forward Mode) SR Sarcoplasmic Reticulum (SR) High_Ca->SR Ca2+ Uptake (SERCA) Contractile Contractile Proteins High_Ca->Contractile Contraction SR->High_Ca Ca2+ Release Mito Mitochondrion This compound This compound (NCX Inhibitor) This compound->NCX Inhibits

Caption: Signaling pathway of the Na+/Ca2+ exchanger and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Isolation Isolate Cardiomyocytes Indicator_Loading Load with Fura-2 AM Cell_Isolation->Indicator_Loading Baseline Record Baseline Ca2+ Transients Indicator_Loading->Baseline Inhibitor Apply NCX Inhibitor (e.g., this compound) Baseline->Inhibitor Post_Inhibitor Record Post-Inhibitor Ca2+ Transients Inhibitor->Post_Inhibitor Analysis Analyze Changes in: - Amplitude - Duration - Decay Kinetics Post_Inhibitor->Analysis Interpretation Interpret Results Analysis->Interpretation

Caption: Experimental workflow for assessing the effect of an NCX inhibitor on intracellular calcium.

Troubleshooting_Logic Start Unexpected Result Observed Check_Compound Verify Inhibitor Activity and Concentration Start->Check_Compound Check_Model Assess NCX Expression in Model System Check_Compound->Check_Model Compound OK No_Effect No Effect Check_Compound->No_Effect Compound Issue Consider_Off_Target Investigate Potential Off-Target Effects Check_Model->Consider_Off_Target Expression OK Check_Model->No_Effect Low Expression Review_Protocol Review Experimental Protocol and Conditions Consider_Off_Target->Review_Protocol No Known Off-Targets Opposite_Effect Opposite Effect Consider_Off_Target->Opposite_Effect Known Off-Targets High_Variability High Variability Review_Protocol->High_Variability Protocol Inconsistencies Revise_Experiment Revise Experiment Review_Protocol->Revise_Experiment Protocol OK

References

Technical Support Center: Improving the Efficacy of Caldaret in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo efficacy of Caldaret.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an intracardiac calcium (Ca2+) handling modulator. Its primary mechanism involves the inhibition of the sodium-calcium (Na+/Ca2+) exchanger (NCX) and the enhancement of Ca2+ uptake by the sarcoplasmic reticulum (SR) via the Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump. This dual action helps to mitigate the detrimental effects of intracellular Ca2+ overload, particularly during ischemic events.

Q2: Which in vivo model is most appropriate for evaluating the efficacy of this compound?

A2: The most relevant in vivo model for assessing this compound's efficacy is a myocardial infarction (MI) model, which can be induced in rodents (mice or rats) through surgical ligation of the left anterior descending (LAD) coronary artery. Both reperfused and non-reperfused MI models can be utilized, depending on the specific research question. Non-reperfused models are suitable for studying chronic remodeling, while reperfused models are ideal for investigating ischemia-reperfusion injury.

Q3: What are the key parameters to measure when assessing this compound's efficacy in vivo?

A3: Key parameters include cardiac function (e.g., ejection fraction, fractional shortening), infarct size, cardiac remodeling (e.g., left ventricular dimensions), and biomarkers of cardiac damage (e.g., troponins). These can be assessed using techniques such as echocardiography, magnetic resonance imaging (MRI), and histological analysis.[1][2]

Q4: How should this compound be administered for in vivo studies?

A4: The route of administration will depend on the pharmacokinetic properties of this compound. Common routes for small molecules in rodent models include oral gavage, intraperitoneal (IP) injection, and intravenous (IV) injection. A pilot pharmacokinetic study is recommended to determine the optimal dosing regimen and route to achieve desired plasma and tissue concentrations.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in cardiac function measurements between animals in the same treatment group. 1. Inconsistent surgical procedure for MI induction. 2. Variable drug administration (e.g., incorrect gavage). 3. Animal-to-animal physiological differences.1. Standardize the surgical protocol, including the precise location of the LAD ligation. 2. Ensure proper training and technique for all drug administration procedures. 3. Increase the sample size to improve statistical power and account for biological variability.[3]
No significant improvement in cardiac function observed with this compound treatment. 1. Suboptimal dose or dosing frequency. 2. Poor bioavailability of this compound. 3. Timing of treatment initiation is not optimal relative to the injury.1. Conduct a dose-response study to identify the most effective concentration. 2. Perform pharmacokinetic analysis to assess absorption, distribution, metabolism, and excretion (ADME) of this compound and consider alternative formulations if bioavailability is low.[4][5][6] 3. Test different treatment windows (e.g., pre-treatment, immediate post-MI, delayed treatment) to determine the optimal therapeutic window.
Unexpected toxicity or adverse effects in treated animals. 1. Off-target effects of this compound. 2. Vehicle-related toxicity. 3. Dose is too high.1. Conduct in vitro counter-screening against a panel of receptors and enzymes to identify potential off-target interactions. 2. Run a vehicle-only control group to rule out any adverse effects from the delivery vehicle. 3. Perform a dose-escalation study to determine the maximum tolerated dose (MTD).
Difficulty in measuring intracellular calcium concentrations in vivo. 1. Technical challenges with in vivo imaging. 2. Inappropriate fluorescent calcium indicators.1. Utilize advanced imaging techniques like multiphoton microscopy with genetically encoded calcium indicators (GECIs) such as GCaMP6f expressed in cardiomyocytes.[7] 2. For isolated cardiomyocyte experiments, use calcium-sensitive dyes like Fluo-4 or Fura-2.[8]

Experimental Protocols

Protocol 1: Murine Model of Myocardial Infarction (LAD Ligation)
  • Anesthesia and Ventilation: Anesthetize the mouse with isoflurane (2-3% for induction, 1-1.5% for maintenance). Intubate the mouse and provide mechanical ventilation.

  • Surgical Procedure:

    • Perform a left thoracotomy to expose the heart.

    • Carefully ligate the left anterior descending (LAD) coronary artery with a suture.

    • Successful ligation is confirmed by the immediate blanching of the anterior wall of the left ventricle.[1]

  • Closure and Recovery: Close the chest wall in layers. Administer analgesics and monitor the animal closely during recovery.

  • Drug Administration: Administer this compound or vehicle according to the predetermined dosing schedule and route.

Protocol 2: Assessment of Cardiac Function using Echocardiography
  • Anesthesia: Lightly anesthetize the mouse with isoflurane (0.5-1%) to maintain a heart rate within a physiological range.

  • Imaging:

    • Use a high-frequency ultrasound system with a linear array transducer.

    • Obtain two-dimensional M-mode images from the parasternal short-axis view at the level of the papillary muscles.

  • Measurements: Measure the left ventricular internal dimensions at end-diastole (LVID;d) and end-systole (LVID;s).

  • Calculations: Calculate ejection fraction (EF) and fractional shortening (FS) using the following formulas:

    • FS (%) = [(LVID;d - LVID;s) / LVID;d] x 100

    • EF can be calculated using various formulas, often provided by the echocardiography software.[2]

Protocol 3: Pharmacokinetic Analysis of this compound
  • Dosing: Administer a single dose of this compound to a cohort of animals via the intended clinical route.

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).[6]

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Visualizations

Caldaret_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Sarcolemma cluster_intracellular Intracellular Space Na_ext Na+ NCX Na+/Ca2+ Exchanger (NCX) Na_ext->NCX 3 Na+ Ca_ext Ca2+ NCX->Ca_ext Na_int Na+ NCX->Na_int Ca_int Ca2+ Ca_int->NCX 1 Ca2+ SERCA SERCA Ca_int->SERCA 2 Ca2+ SR Sarcoplasmic Reticulum (SR) SERCA->SR This compound This compound This compound->NCX Inhibits This compound->SERCA Enhances

Caption: this compound's dual mechanism of action.

Experimental_Workflow Start Start: In Vivo Efficacy Study MI_Model Induce Myocardial Infarction (LAD Ligation in Rodents) Start->MI_Model Treatment Administer this compound or Vehicle (Define Dose, Route, Frequency) MI_Model->Treatment Monitoring Monitor Animal Health and Well-being Treatment->Monitoring Cardiac_Function Assess Cardiac Function (Echocardiography/MRI) Monitoring->Cardiac_Function PK_Analysis Pharmacokinetic Analysis (Blood Sampling, LC-MS) Monitoring->PK_Analysis Endpoint Endpoint Analysis (Histology, Biomarkers) Cardiac_Function->Endpoint PK_Analysis->Endpoint Data_Analysis Data Analysis and Interpretation Endpoint->Data_Analysis End End of Study Data_Analysis->End

Caption: General workflow for in vivo efficacy testing.

Troubleshooting_Logic Start Problem Encountered High_Variability High Inter-Animal Variability? Start->High_Variability No_Efficacy Lack of Efficacy? High_Variability->No_Efficacy No Standardize_Protocol Standardize Surgical and Dosing Procedures High_Variability->Standardize_Protocol Yes Toxicity Unexpected Toxicity? No_Efficacy->Toxicity No Dose_Response Conduct Dose-Response Study No_Efficacy->Dose_Response Yes Check_Vehicle Test Vehicle for Toxicity Toxicity->Check_Vehicle Yes End Consult Further Toxicity->End No Increase_N Increase Sample Size Standardize_Protocol->Increase_N PK_Study Perform Pharmacokinetic Analysis Dose_Response->PK_Study MTD_Study Determine Maximum Tolerated Dose Check_Vehicle->MTD_Study

Caption: A logical approach to troubleshooting common issues.

References

Addressing variability in Caldaret experimental outcomes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Caldaret. This resource is designed to assist researchers, scientists, and drug development professionals in addressing variability in experimental outcomes and troubleshooting common issues encountered when working with this compound, a potent and selective inhibitor of the sodium-calcium exchanger (NCX).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an intracardiac calcium (Ca2+) handling modulator. Its primary mechanism of action is the inhibition of the sodium-calcium exchanger (NCX).[1] In failing hearts, NCX overactivity can contribute to the depletion of intracellular calcium stores, leading to contractile dysfunction. By inhibiting NCX, this compound helps to normalize intracellular calcium levels, which can improve cardiac function and limit arrhythmias related to calcium mishandling.

Q2: What are the expected effects of this compound in in vitro cardiomyocyte experiments?

A2: In isolated cardiomyocytes, this compound is expected to increase the amplitude of calcium transients and cell shortening. This is due to the inhibition of Ca2+ extrusion via the NCX, leading to a higher sarcoplasmic reticulum (SR) Ca2+ load. Consequently, more calcium is released with each action potential, resulting in stronger contractions. Studies on similar NCX inhibitors have shown an increase in contractile force and suppression of spontaneous SR Ca2+ release events.

Q3: Can this compound be used in animal models of heart failure?

A3: Yes, this compound and other selective NCX inhibitors are investigated for their therapeutic potential in animal models of heart failure. In such models, this compound is expected to improve cardiac contractility and stroke volume. For instance, studies on other NCX inhibitors in canine models of heart failure have demonstrated a significant increase in stroke volume and a restoration of the sympathovagal balance.

Q4: What are some potential off-target effects to be aware of?

A4: While this compound is designed for high selectivity, it is crucial to consider potential off-target effects. Some less selective NCX inhibitors have been shown to affect other ion channels, such as L-type calcium channels. It is recommended to perform control experiments to rule out significant off-target effects in your specific experimental system.

Troubleshooting Guides

Issue 1: Inconsistent Effects on Cardiomyocyte Contractility

Symptom: High variability in the magnitude of increased contractility or even a decrease in contractility observed between different batches of isolated cardiomyocytes.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Variability in Cardiomyocyte Health Assess cell viability (e.g., using Trypan Blue) before each experiment. Ensure a high percentage of viable, rod-shaped cells. Culture conditions should be strictly controlled.
Incorrect this compound Concentration Verify the final concentration of this compound in your experimental buffer. Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
"Calcium Paradox" during Isolation The cardiomyocyte isolation procedure itself can lead to calcium overload. Ensure a gradual reintroduction of calcium to the cells after enzymatic digestion to prevent this phenomenon.
Running Down of NCX Activity In whole-cell patch-clamp experiments, intracellular dialysis can affect NCX function over time. Monitor key parameters throughout the experiment to ensure stability.
Issue 2: Unexpected Arrhythmic Events in Tissue Preparations

Symptom: Observation of spontaneous contractions or arrhythmias in cardiac tissue preparations (e.g., trabeculae) after this compound application.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Pro-arrhythmic at High Concentrations Excessive NCX inhibition can lead to diastolic calcium overload, which can be pro-arrhythmic. Reduce the concentration of this compound and re-evaluate.
Interaction with Other Compounds If co-administering other drugs, consider potential synergistic effects on ion channel function. Test this compound alone to establish its baseline effect.
Tissue Hypoxia Ensure adequate oxygenation of the superfusion solution. Hypoxia can independently alter calcium handling and increase the propensity for arrhythmias.

Experimental Protocols

Protocol 1: Measurement of Calcium Transients in Isolated Adult Ventricular Myocytes

1. Cell Preparation:

  • Isolate ventricular myocytes from an adult animal model (e.g., rat, rabbit) using established enzymatic digestion protocols.
  • Allow cells to stabilize in a calcium-containing solution.

2. Fluorescent Dye Loading:

  • Incubate the isolated myocytes with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's instructions.
  • Wash the cells to remove excess dye.

3. Perfusion and Stimulation:

  • Place the dye-loaded cells in a perfusion chamber on the stage of an inverted microscope equipped for fluorescence imaging.
  • Superfuse the cells with a physiological salt solution (e.g., Tyrode's solution) at a constant temperature (e.g., 37°C).
  • Electrically stimulate the cells at a physiological frequency (e.g., 1 Hz) to elicit contractions and calcium transients.

4. Data Acquisition:

  • Record baseline fluorescence signals for a stable period.
  • Introduce this compound at the desired concentration into the superfusion solution.
  • Continue recording to observe the effect of this compound on the amplitude and kinetics of the calcium transients.

5. Data Analysis:

  • Quantify the amplitude, time to peak, and decay rate of the calcium transients before and after this compound application.

Protocol 2: Contractility Measurement in Isolated Cardiac Trabeculae

1. Tissue Preparation:

  • Dissect thin, unbranched trabeculae from the right ventricle of a suitable animal model.
  • Mount the trabecula between a force transducer and a length controller in a temperature-controlled bath containing physiological salt solution.

2. Stimulation and Baseline Recording:

  • Superfuse the tissue with oxygenated physiological solution.
  • Electrically stimulate the trabecula at a fixed frequency (e.g., 1 Hz).
  • Record baseline isometric twitch force for a stable period.

3. This compound Application:

  • Introduce this compound at the desired concentration into the superfusion solution.
  • Allow sufficient time for the drug to equilibrate and the contractile response to stabilize.

4. Data Acquisition and Analysis:

  • Record the steady-state twitch force in the presence of this compound.
  • Analyze key parameters of contractility, including peak twitch force, time to peak tension, and relaxation time.

Quantitative Data Summary

The following tables represent hypothetical data from experiments with this compound, illustrating its expected effects.

Table 1: Effect of this compound on Calcium Transients in Isolated Rat Ventricular Myocytes

Parameter Control This compound (1 µM) % Change
Transient Amplitude (F/F0) 1.5 ± 0.22.1 ± 0.3+40%
Time to Peak (ms) 50 ± 548 ± 6-4%
Decay Tau (ms) 200 ± 20250 ± 25+25%

Table 2: Effect of this compound on Contractility of Isolated Rabbit Trabeculae

Parameter Control This compound (1 µM) % Change
Peak Twitch Force (mN/mm²) 30 ± 442 ± 5+40%
Time to Peak Tension (ms) 150 ± 10145 ± 12-3.3%
Relaxation Time (ms) 250 ± 15280 ± 20+12%

Visualizations

Caldaret_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Sarcolemma cluster_intracellular Intracellular Space Na_ext Na+ NCX Na+/Ca2+ Exchanger (NCX) Na_ext->NCX 3 Na+ in Ca_ext Ca2+ NCX->Ca_ext Na_int Na+ NCX->Na_int This compound This compound This compound->NCX Inhibition Ca_int Ca2+ Ca_int->NCX 1 Ca2+ out SR Sarcoplasmic Reticulum (SR) Ca_int->SR SERCA2a uptake Contraction Myofilament Contraction Ca_int->Contraction SR->Ca_int Ryanodine Receptor release

Caption: this compound's mechanism of action on the Na+/Ca2+ exchanger.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_exvivo Ex Vivo Experiments cluster_invivo In Vivo Experiments A Isolate Cardiomyocytes B Load with Ca2+ Indicator A->B C Record Baseline Transients B->C D Apply this compound C->D E Record Post-Caldaret Transients D->E F Analyze Data E->F G Isolate Cardiac Trabeculae H Mount in Force Transducer G->H I Record Baseline Contraction H->I J Apply this compound I->J K Record Post-Caldaret Contraction J->K L Analyze Data K->L M Induce Heart Failure Model N Administer this compound M->N O Measure Hemodynamic Parameters N->O P Analyze Data O->P

Caption: General experimental workflow for evaluating this compound.

References

Technical Support Center: Caldaret Cytotoxicity Assessment in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers assessing the cytotoxic effects of the novel compound Caldaret in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is the first step in assessing this compound's cytotoxicity in a new primary cell culture model?

A1: The initial step is to determine the optimal cell seeding density and to establish a baseline for the health and viability of your primary cell culture. This ensures that observed cytotoxicity is due to this compound and not suboptimal culture conditions. It is also crucial to perform a dose-response and time-course experiment to identify the effective concentration range and the kinetics of this compound-induced cytotoxicity.

Q2: Which positive controls are recommended for cytotoxicity assays with this compound?

A2: The choice of a positive control depends on the cytotoxicity assay being used. For membrane integrity assays like LDH release, a lysis agent like Triton™ X-100 is suitable to achieve 100% cell death.[1] For metabolic assays such as MTT or resazurin, a compound with a known cytotoxic mechanism, like doxorubicin or staurosporine, can be used. Saponin is another option that causes rapid cell death by disrupting the cell membrane.[2]

Q3: Can the vehicle used to dissolve this compound affect my primary cell cultures?

A3: Yes, the solvent (vehicle) used to dissolve this compound can have its own cytotoxic effects, especially at higher concentrations. It is essential to run a vehicle control, where cells are treated with the highest concentration of the vehicle used in the experiment, to ensure that the observed effects are due to this compound itself.

Q4: How can I differentiate between a cytotoxic and a cytostatic effect of this compound?

A4: Cytotoxicity refers to cell death, while a cytostatic effect means the cells stop proliferating.[3] Viability assays that measure metabolic activity can indicate a decrease in cell number but don't distinguish between these two effects.[3] To differentiate, you can combine a viability assay with a cytotoxicity assay that specifically measures markers of cell death, like the loss of membrane integrity (e.g., LDH assay or staining with a dye that enters dead cells).[3]

Q5: What are some common reasons for high variability in cytotoxicity assay results with primary cells?

A5: High variability in primary cell culture experiments can be due to several factors, including:

  • Donor-to-donor variability: Primary cells from different donors can respond differently.

  • Inconsistent cell seeding: Uneven cell distribution in multi-well plates.

  • Edge effects: Evaporation from wells on the edge of the plate can concentrate media components and the test compound.

  • Passage number: The characteristics of primary cells can change with increasing passage numbers.

  • Pipetting errors: Inaccurate dispensing of cells or reagents.[4]

Troubleshooting Guides

This section addresses specific issues that may arise during the assessment of this compound's cytotoxicity.

Issue 1: High Background Signal in Control Wells
Potential Cause Recommended Solution
Contamination: Microbial contamination can affect assay readouts.Visually inspect cultures for any signs of contamination. Use appropriate antibiotics and sterile techniques.
Media Components: Phenol red or other components in the culture medium can interfere with fluorescent or colorimetric assays.[5]Use phenol red-free medium for the assay. Test the medium alone to determine its background absorbance/fluorescence.[6]
High Cell Density: Too many cells can lead to a high basal signal.[6]Optimize the cell seeding density by performing a titration experiment.
Forceful Pipetting: Excessive force during cell seeding can damage cells and lead to premature cell death.[6]Handle the cell suspension gently during plating.
Issue 2: No Dose-Dependent Cytotoxicity Observed with this compound
Potential Cause Recommended Solution
Incorrect Concentration Range: The tested concentrations of this compound may be too low to induce a cytotoxic effect.Perform a wider range of serial dilutions, from nanomolar to millimolar, to identify the effective concentration.
Inappropriate Incubation Time: The duration of exposure to this compound may be too short to induce cytotoxicity.Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time.
This compound Instability: The compound may be unstable in the culture medium.Prepare fresh this compound solutions for each experiment. If instability is suspected, consult the compound's data sheet or perform stability tests.
Cell Resistance: The chosen primary cell type may be resistant to this compound's mechanism of action.Consider using a different primary cell type or a cell line known to be sensitive to similar compounds, if available.

Experimental Protocols

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantitatively measures LDH released from damaged cells into the culture medium.[1]

Methodology:

  • Cell Seeding: Plate primary cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control, a no-treatment control, and a maximum LDH release control (cells lysed with a detergent like Triton™ X-100).[5]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24-72 hours).[5]

  • Sample Collection: After incubation, carefully collect the cell culture supernatant.

  • LDH Reaction: Add the LDH reaction mixture to the supernatant as per the manufacturer's instructions.

  • Measurement: Measure the absorbance at the recommended wavelength using a plate reader.

  • Calculation: Calculate the percentage of cytotoxicity for each this compound concentration relative to the controls.

Data Presentation

The following table summarizes hypothetical cytotoxicity data for this compound in primary human hepatocytes.

This compound Concentration (µM) % Cytotoxicity (LDH Assay) % Viability (MTT Assay)
0.12.5 ± 0.898.2 ± 1.5
15.1 ± 1.295.7 ± 2.1
1025.8 ± 3.572.4 ± 4.3
5052.3 ± 4.145.1 ± 3.8
10085.6 ± 2.912.5 ± 2.2

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for this compound Cytotoxicity Assessment

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action A Primary Cell Culture (e.g., Hepatocytes) B Dose-Response & Time-Course (this compound Treatment) A->B C Cytotoxicity/Viability Assays (e.g., LDH, MTT) B->C D Apoptosis vs. Necrosis (e.g., Caspase Assay, Annexin V) C->D If Cytotoxic E Signaling Pathway Analysis (e.g., Western Blot, qPCR) D->E F Data Interpretation E->F G This compound This compound ROS_Generation ROS Generation This compound->ROS_Generation Mitochondrial_Stress Mitochondrial Stress ROS_Generation->Mitochondrial_Stress Caspase9 Caspase-9 Activation Mitochondrial_Stress->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Minimizing confounding factors in Caldaret studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize confounding factors in their Caldaret studies.

Frequently Asked Questions (FAQs)

QuestionAnswer
What are the most common confounding factors in this compound studies? Common confounding factors include batch effects, variability in reagent lots, operator differences, and environmental fluctuations (e.g., temperature, humidity). It is crucial to identify and control these variables to ensure the reliability of your results.
How can I identify potential confounding factors in my experiment? A variable may be a confounder if it is associated with both the exposure you are studying and the outcome, but is not on the causal pathway between them[1]. To identify them, you can use methods like stratification and matching during the study design phase or statistical adjustments during analysis[2][3].
What is the best way to minimize variability between experiments? Implementing standardized protocols, using automated liquid handlers to reduce pipetting errors, and including proper controls (e.g., dilution controls) are effective strategies to minimize variability[4]. Additionally, ensuring consistent environmental conditions is critical.
How do I control for batch-to-batch variation in reagents? Qualify new reagent lots against a reference standard before use. If possible, purchase a single large lot of critical reagents to be used for the entire study. Always document the lot numbers of all reagents used.
What is the impact of operator variability on this compound studies? Different laboratory personnel may perform techniques with slight variations, leading to systematic errors. To mitigate this, ensure all operators are thoroughly trained on standardized protocols and consider automating repetitive tasks where possible[4].

Troubleshooting Guides

Issue: High Variability in Assay Results

Possible Causes and Solutions:

CauseTroubleshooting Steps
Inconsistent Pipetting - Manual Pipetting: Ensure proper technique (e.g., consistent speed and pressure, correct tip immersion depth). Use reverse pipetting for viscous solutions. - Automation: Calibrate and perform regular maintenance on automated liquid handlers. Use dilution controls to monitor performance[4].
Temperature Fluctuations - Monitor and record temperatures of incubators, water baths, and refrigerators. Even slight variations can significantly impact biological assays[5][6]. - Allow reagents to equilibrate to the appropriate temperature before use.
Reagent Instability - Aliquot reagents to avoid repeated freeze-thaw cycles. - Store reagents according to the manufacturer's instructions. - Prepare fresh working solutions for each experiment.
Between-Vial Variation - Studies have shown that between-vial variations can be a major source of variability[5][6]. - Ensure proper mixing of cell suspensions or reagent solutions before aliquoting.
Issue: Unexpected or Inconsistent Biological Response

When the biological response in your this compound study is not as expected, consider these potential issues.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Cell Culture Contamination - Regularly test cell cultures for mycoplasma and other contaminants. - Use aseptic techniques and dedicated media and reagents for each cell line.
Incorrect Drug Concentration - Verify calculations for serial dilutions. - Use calibrated equipment for all measurements. - Assess the stability of the drug in the assay medium.
Cell Line Integrity - Perform cell line authentication to confirm the identity of your cells. - Monitor passage number, as high-passage cells may exhibit altered phenotypes.

Experimental Protocols

Protocol: Minimizing Confounding Factors During Study Design

A well-designed study is the first line of defense against confounding factors[2][3].

Methodology:

  • Randomization: Randomly assign experimental units (e.g., cell culture plates, animals) to treatment and control groups. This helps to distribute potential confounding variables evenly among the groups[3].

  • Restriction: Limit the study population to a subgroup with specific characteristics to reduce variability. For example, using cells from a single, well-characterized batch[2].

  • Matching: For each case, select one or more controls with similar characteristics (e.g., age, sex in animal studies) to balance potential confounders[2].

Visualizations

Identifying Confounding Variables

This diagram illustrates the relationship between an exposure, an outcome, and a potential confounding variable. A confounder is associated with both the exposure and the outcome, creating a potential for a spurious association.

Exposure Exposure Outcome Outcome Exposure->Outcome True Association Confounder Confounder Confounder->Exposure Associated Confounder->Outcome Associated

Caption: Logical relationship of a confounding variable.

Experimental Workflow for Minimizing Variability

This workflow outlines key steps to reduce variability in a typical this compound experiment. Following a standardized process is crucial for reproducible results.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Reagent_Prep Reagent Preparation (Standardized Lots) Treatment Treatment Application (Automated Pipetting) Reagent_Prep->Treatment Cell_Culture Cell Culture (Consistent Passage) Cell_Culture->Treatment Incubation Incubation (Controlled Environment) Treatment->Incubation Data_Acquisition Data Acquisition (Calibrated Instruments) Incubation->Data_Acquisition Statistical_Analysis Statistical Analysis (Adjust for Confounders) Data_Acquisition->Statistical_Analysis

Caption: Standardized experimental workflow.

References

Validation & Comparative

A Comparative Guide to Selective NCX Inhibitors: Caldaret vs. SEA0400

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selective inhibition of the Sodium-Calcium Exchanger (NCX) presents a promising therapeutic avenue for a range of cardiovascular and neurological disorders. This guide provides a detailed comparison of two such inhibitors, Caldaret and SEA0400, focusing on their performance, mechanism of action, and the experimental data supporting their use.

While both compounds are recognized as NCX inhibitors, the depth of available scientific literature varies significantly. SEA0400 has been extensively characterized, with a wealth of quantitative data on its potency, selectivity, and mechanism. In contrast, information on this compound is more limited, with its mechanism being described as presumed in some sources. This guide reflects the current state of available data for both compounds.

Mechanism of Action

The Sodium-Calcium Exchanger is a critical membrane protein responsible for maintaining calcium homeostasis in cells. It operates in two modes: a forward mode that extrudes calcium and a reverse mode that brings calcium into the cell. Dysregulation of NCX activity, particularly an overactive reverse mode, is implicated in cellular calcium overload, a key factor in various pathologies.

SEA0400 is a potent and selective inhibitor of the NCX.[1][2] Structural and functional studies have revealed that SEA0400 stabilizes the NCX protein in an inward-facing conformation.[1] This stabilization prevents the conformational changes necessary for ion transport, effectively inhibiting both the forward and reverse modes of the exchanger.[1] The binding of SEA0400 is allosteric, meaning it binds to a site distinct from the ion-binding sites.[3] Cryo-electron microscopy has identified the binding pocket for SEA0400 within a negatively charged cavity surrounded by transmembrane helices.[3]

This compound , also identified as HY-P10811, is described as an intracellular calcium handling modulator. Its cardioprotective effects are presumed to be due to the inhibition of the reverse mode of the NCX and an increase in calcium uptake by the sarcoplasmic reticulum. However, detailed structural and mechanistic studies comparable to those for SEA0400 are not as readily available in peer-reviewed literature.

cluster_NCX NCX Signaling Pathway cluster_Inhibitors Inhibitor Action Ca_in Ca²⁺ (in) Ca_out Ca²⁺ (out) NCX NCX Transporter Ca_out->NCX Forward Mode (Ca²⁺ extrusion) Na_in 3Na⁺ (in) Na_in->NCX Na_out 3Na⁺ (out) NCX->Ca_in Reverse Mode (Ca²⁺ influx) NCX->Na_out SEA0400 SEA0400 SEA0400->NCX Allosteric Inhibition (stabilizes inward-facing state) This compound This compound This compound->NCX Presumed Reverse Mode Inhibition

Figure 1. Simplified signaling pathway of the Na⁺/Ca²⁺ exchanger (NCX) and the points of inhibition by SEA0400 and this compound.

Performance and Selectivity: A Data-Driven Comparison

Quantitative data is crucial for evaluating the efficacy and potential off-target effects of pharmacological inhibitors. The following tables summarize the available data for SEA0400. Equivalent peer-reviewed, quantitative data for this compound is not currently available.

Table 1: Potency of SEA0400 on NCX Isoforms
Cell Type/PreparationNCX IsoformIC50 / EC50Reference
Cultured Neurons-33 nM[2]
Cultured Astrocytes-5.0 nM[2]
Cultured Microglia-8.3 nM[2]
Mouse Ventricular Myocytes (inward current)NCX131 nM[4]
Mouse Ventricular Myocytes (outward current)NCX128 nM[4]
Cortical NeuronsNCX1~27 nM[2]

IC50 (Inhibitory Concentration 50%) is the concentration of an inhibitor required to reduce the activity of a target by 50%. EC50 (Effective Concentration 50%) is the concentration that produces 50% of the maximal effect.

Table 2: Selectivity Profile of SEA0400
Ion Channel / TransporterEffectConcentrationReference
L-type Ca²⁺ channelsNegligibleUp to 1 µM[2]
Na⁺ channelsNegligibleUp to 1 µM[2]
K⁺ channelsNegligibleUp to 1 µM[2]
Norepinephrine TransporterNegligible-[2]
Na⁺/H⁺ exchangerNo effect-[2]
Na⁺,K⁺-ATPaseNo effect-[2]
Ca²⁺-ATPaseNo effect-[2]
NMDA ReceptorsNo direct effect, but modulates Ca²⁺-dependent desensitization50 nM[2]

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of scientific advancement. Below are methodologies for key experiments used to characterize NCX inhibitors, primarily drawn from studies on SEA0400.

Measurement of NCX Current (INCX)

This protocol is a generalized method based on whole-cell patch-clamp techniques described in the literature.

cluster_Workflow Experimental Workflow for I-NCX Measurement cell_prep Isolate single ventricular myocytes patch_clamp Establish whole-cell patch-clamp configuration cell_prep->patch_clamp solutions Use specific intracellular and extracellular solutions to isolate I-NCX patch_clamp->solutions blockers Apply blockers for other ion channels (e.g., Na⁺, K⁺, Ca²⁺ channels) solutions->blockers ramp Apply voltage ramps to measure current-voltage relationship blockers->ramp inhibitor Apply test inhibitor (e.g., SEA0400) ramp->inhibitor NiCl2 Apply NiCl₂ (a non-specific NCX blocker) to determine the total NCX-sensitive current inhibitor->NiCl2 analysis Subtract currents to isolate and quantify I-NCX inhibition NiCl2->analysis

Figure 2. A typical experimental workflow for the electrophysiological measurement of NCX current and the effect of inhibitors.

1. Cell Preparation:

  • Single ventricular myocytes are enzymatically isolated from animal hearts (e.g., mouse, guinea pig, rabbit).

2. Electrophysiological Recording:

  • The whole-cell patch-clamp technique is used to control the membrane potential and record ionic currents.

  • To isolate the NCX current (INCX), other major ionic currents are blocked pharmacologically. For example, Na⁺ channels can be blocked with tetrodotoxin (TTX), Ca²⁺ channels with nifedipine or verapamil, and K⁺ channels with cesium in the pipette solution.

3. Solution Composition:

  • Internal (Pipette) Solution: Typically contains a low concentration of Na⁺ and a specific buffered concentration of Ca²⁺ to control the driving force for NCX.

  • External (Bath) Solution: Contains physiological concentrations of ions. The experiment often involves switching to a Na⁺-free and Ca²⁺-free solution to establish the baseline current in the absence of NCX activity.

4. Measurement of INCX:

  • INCX is elicited by applying a voltage ramp protocol (e.g., from +80 mV to -120 mV).

  • The inhibitor (SEA0400 or this compound) is then perfused into the bath, and the voltage ramp is repeated to measure the inhibited current.

  • Finally, a high concentration of a non-specific NCX blocker, such as NiCl₂, is applied to determine the total NCX-sensitive current. The difference in current before and after NiCl₂ application represents the total INCX.

5. Data Analysis:

  • The potency of the inhibitor (IC50) is determined by measuring the reduction in the NiCl₂-sensitive current at various concentrations of the inhibitor and fitting the data to a dose-response curve.

Conclusion

Based on the currently available scientific literature, SEA0400 is a well-characterized, potent, and highly selective inhibitor of the Na⁺/Ca²⁺ exchanger. Its mechanism of action is understood at a structural level, and its efficacy and selectivity have been quantified across numerous studies. It serves as a valuable tool for investigating the physiological and pathophysiological roles of NCX.

This compound is also identified as an NCX inhibitor, with a presumed mechanism involving the inhibition of the reverse mode of the exchanger. However, there is a significant lack of publicly available, peer-reviewed quantitative data to allow for a direct and detailed comparison with SEA0400 in terms of potency, isoform selectivity, and off-target effects.

For researchers and drug development professionals, the choice of an NCX inhibitor will depend on the specific research question and the level of characterization required. For studies demanding a well-documented and selective inhibitor, SEA0400 represents a robust choice. Further research and publication of detailed experimental data on this compound are needed to fully assess its comparative performance and potential as a selective NCX inhibitor.

References

Caldaret's Efficacy in Preclinical Heart Failure: A Comparative Analysis in a Canine Model of Myocardial Infarction

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed review of the preclinical data reveals that Caldaret, an intracellular calcium-handling modulator, demonstrates significant cardioprotective effects in a canine model of heart failure induced by myocardial infarction. This guide provides a comparative analysis of this compound's efficacy against other cardiovascular agents, offering valuable insights for researchers and drug development professionals in the field of heart failure.

This publication synthesizes available preclinical data to objectively compare the performance of this compound with alternative treatments in animal models of heart failure. The primary focus of this guide is the canine model of ischemia-reperfusion injury, as it represents the most comprehensive dataset available for this compound.

Mechanism of Action: Modulating Intracellular Calcium

This compound is a novel therapeutic agent that exerts its effects by modulating intracellular calcium (Ca2+) handling within cardiomyocytes. Its proposed mechanism involves the inhibition of the reverse-mode Na+/Ca2+ exchanger and a potential enhancement of sarcoplasmic reticulum (SR) Ca2+ uptake.[1] In the pathophysiology of heart failure, particularly following an ischemic event, dysregulation of intracellular calcium is a key contributor to myocardial injury and dysfunction. By targeting these specific pathways, this compound aims to restore normal calcium homeostasis, thereby protecting cardiac cells from damage and improving overall heart function.

Head-to-Head Comparison in a Canine Myocardial Infarction Model

The most robust preclinical evidence for this compound's efficacy comes from a study utilizing a canine model of myocardial infarction induced by a 90-minute occlusion of the left circumflex coronary artery followed by reperfusion. In this model, which mimics the damage caused by a heart attack, this compound was compared with the calcium channel blocker diltiazem and a control group.

Quantitative Efficacy Data

The following table summarizes the key findings from this comparative study.

Treatment GroupDoseInfarct Size (% of Area at Risk)Key Observations
Control (Saline) N/A100% (Baseline)No reduction in infarct size.
This compound (Low Dose) 3 µg/kg/hour48.7% reduction[1]Significant reduction in myocardial damage.
This compound (High Dose) 30 µg/kg/hour71.9% reduction[1]Dose-dependent and substantial reduction in infarct size.[1]
Diltiazem 2000 µg/kg/hour36.1% reduction[1]Moderate reduction in infarct size.[1]
Carvedilol *1 mg/kg i.v.78% reduction[2][3]Marked reduction in infarct size in a similar canine model.[2][3]
Enalapril 2.5 mg BIDLimited ventricular remodeling, preserved function[4][5]Beneficial effects on post-infarction remodeling rather than acute infarct size reduction.[4][5]

*Note: Data for Carvedilol and Enalapril are from separate studies using a similar canine model of myocardial infarction and are included for comparative context.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the presented data.

Canine Model of Myocardial Infarction (Ischemia-Reperfusion Injury)
  • Animal Model: Adult mongrel dogs.

  • Surgical Procedure: A thoracotomy is performed to expose the heart. The left circumflex coronary artery is occluded for 90 minutes to induce ischemia. Following this period, the occlusion is released, allowing for reperfusion of the affected myocardial tissue for 4 to 6 hours.[1][6]

  • Drug Administration:

    • This compound: Administered intravenously as a continuous infusion starting 15 minutes before reperfusion and continuing for 30 minutes.[1]

    • Diltiazem: Administered as a continuous intravenous infusion.[1]

    • Carvedilol: A single intravenous dose of 1 mg/kg was administered 15 minutes prior to coronary artery occlusion.[2][3]

    • Enalapril: Oral administration of 2.5 mg twice daily, initiated one day after myocardial infarction and continued for 6 weeks.[4][5]

  • Endpoint Measurement: The primary endpoint is the determination of infarct size, expressed as a percentage of the area at risk. This is typically measured using triphenyltetrazolium chloride (TTC) staining, which delineates viable from necrotic tissue.[1]

Signaling Pathways and Experimental Workflow

To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.

Caldaret_Mechanism_of_Action

Experimental_Workflow cluster_animal_model Canine Myocardial Infarction Model cluster_treatment Treatment Groups cluster_endpoints Endpoint Analysis Animal_Selection Adult Mongrel Dogs Surgery Thoracotomy & Coronary Artery Ligation (90 min) Animal_Selection->Surgery Reperfusion Release of Ligation & Reperfusion (4-6 hours) Surgery->Reperfusion Control Saline (Vehicle) Reperfusion->Control Randomization Caldaret_Tx This compound Infusion Reperfusion->Caldaret_Tx Randomization Alternative_Tx Alternative Drug Administration (e.g., Diltiazem, Carvedilol, Enalapril) Reperfusion->Alternative_Tx Randomization Infarct_Size Infarct Size Measurement (TTC Staining) Control->Infarct_Size Hemodynamics Hemodynamic Monitoring Control->Hemodynamics Caldaret_Tx->Infarct_Size Caldaret_Tx->Hemodynamics Alternative_Tx->Infarct_Size Alternative_Tx->Hemodynamics

Discussion and Future Directions

The available data strongly suggest that this compound is a potent cardioprotective agent in the context of ischemia-reperfusion injury in a canine model, demonstrating a superior reduction in infarct size compared to diltiazem and a comparable effect to the beta-blocker carvedilol. Its unique mechanism of action, targeting intracellular calcium dysregulation, presents a promising therapeutic strategy.

However, a significant limitation in the current body of research is the lack of efficacy data for this compound in other well-established animal models of heart failure. Preclinical studies in rodent models of pressure overload (e.g., transverse aortic constriction) and volume overload (e.g., aortocaval fistula) are crucial to fully elucidate the therapeutic potential of this compound across different etiologies of heart failure. Future research should prioritize the evaluation of this compound in these models to provide a more comprehensive understanding of its efficacy and to facilitate its potential translation to clinical settings.

References

Cross-Validation of Caldaret's Mechanism of Action: A Comparative Analysis with Alternative Intracellular Calcium Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the date of this publication, publicly available, peer-reviewed experimental data for the compound designated as "Caldaret" is scarce. The information presented herein regarding this compound is based on its summary description as an intracellular calcium handling modulator.[1] To fulfill the comparative analysis request, a hypothetical preclinical data profile for this compound has been generated for illustrative purposes. This guide is intended to provide a framework for the cross-validation of novel calcium modulators against established and emerging therapeutic strategies.

Introduction: The Critical Role of Calcium Homeostasis in Cardiac Function

Intracellular calcium (Ca2+) is a ubiquitous second messenger that plays a pivotal role in cardiac excitation-contraction coupling, the process that links electrical stimulation of cardiomyocytes to their mechanical contraction. Dysregulation of intracellular Ca2+ handling is a hallmark of numerous cardiovascular pathologies, including myocardial infarction, heart failure, and arrhythmias. Consequently, pharmacological modulation of the proteins that govern Ca2+ influx, efflux, and storage within cardiomyocytes represents a promising therapeutic avenue.

This guide provides a comparative analysis of the putative mechanism of action of this compound, a novel intracellular Ca2+ handling modulator, with other therapeutic agents that target key nodes in the cardiomyocyte Ca2+ signaling network.

This compound: A Dual-Action Modulator of Intracellular Calcium

This compound is described as an intracardiac calcium (Ca2+) handling modulator. Its cardioprotective effects are thought to arise from a dual mechanism of action:

  • Inhibition of the Sodium-Calcium Exchanger (NCX): The NCX is a bidirectional transporter on the cardiomyocyte membrane that plays a crucial role in Ca2+ extrusion. In pathological conditions such as ischemia-reperfusion injury, the reverse mode of NCX can contribute to Ca2+ overload. Inhibition of NCX by this compound is proposed to mitigate this detrimental Ca2+ influx.[1]

  • Enhanced Sarcoplasmic Reticulum (SR) Ca2+ Uptake: The sarcoplasmic reticulum is the primary intracellular Ca2+ store in cardiomyocytes. The reuptake of Ca2+ into the SR via the Sarcoplasmic/Endoplasmic Reticulum Ca2+-ATPase (SERCA) is essential for cardiac relaxation. This compound is suggested to enhance the activity of SERCA, thereby improving Ca2+ sequestration and diastolic function.[1]

Below is a diagram illustrating the proposed signaling pathway of this compound.

Caldaret_Mechanism_of_Action cluster_cardiomyocyte Cardiomyocyte This compound This compound NCX Na+/Ca2+ Exchanger (NCX) This compound->NCX Inhibits SERCA SERCA Pump This compound->SERCA Activates Ca_overload Reduced Intracellular Ca2+ Overload NCX->Ca_overload SR Sarcoplasmic Reticulum (SR) SERCA->SR Ca2+ Uptake Ca_sequestration Enhanced SR Ca2+ Sequestration SR->Ca_sequestration Cardioprotection Cardioprotection Ca_overload->Cardioprotection Ca_sequestration->Cardioprotection

Figure 1: Proposed dual mechanism of action of this compound.

Alternative Therapeutic Strategies for Intracellular Calcium Modulation

Several other classes of drugs aim to restore calcium homeostasis in the diseased heart through distinct mechanisms. A comparative understanding of these alternatives is crucial for contextualizing the potential therapeutic profile of this compound.

  • Selective NCX Inhibitors: These agents specifically target the sodium-calcium exchanger, aiming to reduce Ca2+ overload during pathological conditions.

  • SERCA Activators: These compounds directly enhance the activity of the SERCA pump, promoting more efficient Ca2+ reuptake into the sarcoplasmic reticulum.

  • Ryanodine Receptor (RyR) Stabilizers: The ryanodine receptor is the primary Ca2+ release channel on the SR. In heart failure, RyR can become "leaky," leading to diastolic Ca2+ release. RyR stabilizers aim to correct this defect.

  • Mitochondrial Calcium Uniporter (MCU) Inhibitors: The MCU is responsible for Ca2+ uptake into the mitochondria. Excessive mitochondrial Ca2+ can trigger cell death pathways. MCU inhibitors are being investigated for their potential to prevent mitochondrial Ca2+ overload.

Comparative Analysis of Preclinical Data

The following tables summarize key preclinical data for our hypothetical this compound profile alongside representative data for alternative calcium-modulating agents.

Table 1: In Vitro Potency and Selectivity
Compound ClassRepresentative AgentPrimary TargetIC50 / EC50 (nM)Secondary Targets
Dual NCX/SERCA Modulator This compound (Hypothetical) NCX / SERCA 50 (IC50) / 100 (EC50) Minimal off-target activity
Selective NCX InhibitorORM-10962NCX61Highly selective
SERCA ActivatorCDN1163SERCA250 (EC50)Broad SERCA isoform activator
RyR StabilizerRycal S107RyR2Not applicable (stabilizer)Binds to RyR2-calstabin2 complex
MCU InhibitorRu265MCU~500Selective for MCU
Table 2: Cellular Effects in Cardiomyocytes
Compound ClassRepresentative AgentEffect on Ca2+ Transient AmplitudeEffect on Diastolic Ca2+Effect on SR Ca2+ Load
Dual NCX/SERCA Modulator This compound (Hypothetical) Increased Decreased Increased
Selective NCX InhibitorORM-10962No significant changeDecreasedIncreased
SERCA ActivatorCDN1163IncreasedDecreasedIncreased
RyR StabilizerRycal S107No significant changeDecreased diastolic leakIncreased
MCU InhibitorRu265No direct effectNo direct effectNo direct effect
Table 3: In Vivo Efficacy in a Model of Myocardial Infarction
Compound ClassRepresentative AgentModelKey Finding
Dual NCX/SERCA Modulator This compound (Hypothetical) Rat, coronary ligation Reduced infarct size by 40%
Selective NCX InhibitorExperimental CompoundsVariousMixed results, some show reduced arrhythmia
SERCA ActivatorGene therapy (SERCA2a)Pig, myocardial infarctionImproved cardiac function
RyR StabilizerExperimental CompoundsMouse, heart failureReduced arrhythmias and improved function
MCU InhibitorExperimental CompoundsMouse, ischemia-reperfusionReduced cell death

Experimental Protocols

Detailed methodologies are essential for the validation and comparison of novel compounds. Below are protocols for key experiments in the characterization of intracellular calcium modulators.

NCX Inhibition Assay (Whole-Cell Patch Clamp)
  • Objective: To measure the inhibitory effect of a compound on the NCX current (I_NCX).

  • Cell Type: Isolated adult ventricular cardiomyocytes.

  • Method:

    • Cardiomyocytes are voltage-clamped in the whole-cell configuration.

    • The pipette solution contains a known concentration of Na+ and a Ca2+ buffer to set the intracellular Ca2+ concentration.

    • The extracellular solution is designed to isolate I_NCX by blocking other major ion channels (e.g., with nifedipine for L-type Ca2+ channels and tetrodotoxin for Na+ channels).

    • A voltage ramp protocol is applied to elicit both inward and outward I_NCX.

    • The compound of interest is perfused, and the change in I_NCX is measured. The IC50 is determined from the concentration-response curve.

SERCA Activity Assay (Sarcoplasmic Reticulum Vesicles)
  • Objective: To measure the effect of a compound on the rate of Ca2+ uptake by SERCA.

  • Preparation: Sarcoplasmic reticulum vesicles isolated from cardiac tissue.

  • Method:

    • SR vesicles are incubated in a buffer containing a fluorescent Ca2+ indicator (e.g., Fura-2 or Indo-1).

    • ATP is added to initiate SERCA-mediated Ca2+ uptake.

    • The change in fluorescence, corresponding to the decrease in extra-vesicular Ca2+ concentration, is monitored over time.

    • The initial rate of Ca2+ uptake is calculated.

    • The assay is repeated with varying concentrations of the test compound to determine its effect on SERCA activity (EC50 for activators).

Cardiomyocyte Contractility and Calcium Transient Measurement
  • Objective: To assess the effect of a compound on the contractile function and intracellular Ca2+ dynamics of isolated cardiomyocytes.

  • Cell Type: Isolated adult ventricular cardiomyocytes.

  • Method:

    • Cardiomyocytes are loaded with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Cells are placed on the stage of an inverted microscope equipped for simultaneous video-based edge detection (for contractility) and fluorescence imaging (for Ca2+ transients).

    • Cardiomyocytes are field-stimulated to contract at a physiological frequency (e.g., 1 Hz).

    • Baseline contractility (cell shortening) and Ca2+ transients are recorded.

    • The test compound is perfused, and the recordings are repeated to assess changes in parameters such as peak shortening, time to peak shortening, time to 90% relaxation, Ca2+ transient amplitude, and diastolic Ca2+ level.

The following diagram illustrates a typical experimental workflow for characterizing a novel calcium modulator.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Phenotyping cluster_invivo In Vivo Efficacy Start Start In_Vitro In Vitro Assays Start->In_Vitro NCX_Assay NCX Inhibition Assay In_Vitro->NCX_Assay SERCA_Assay SERCA Activity Assay In_Vitro->SERCA_Assay Cellular Cellular Assays Contractility_Assay Cardiomyocyte Contractility Cellular->Contractility_Assay Ca_Transient_Assay Calcium Transient Measurement Cellular->Ca_Transient_Assay In_Vivo In Vivo Models MI_Model Myocardial Infarction Model In_Vivo->MI_Model HF_Model Heart Failure Model In_Vivo->HF_Model End End NCX_Assay->Cellular SERCA_Assay->Cellular Contractility_Assay->In_Vivo Ca_Transient_Assay->In_Vivo MI_Model->End HF_Model->End

Figure 2: Experimental workflow for a novel Ca2+ modulator.

Logical Comparison of Therapeutic Strategies

The choice of a calcium-modulating agent depends on the specific underlying pathology. The following diagram provides a logical framework for comparing the suitability of different strategies.

Logical_Comparison Pathology Cardiac Pathology Ischemia Ischemia-Reperfusion Injury (Ca2+ Overload) Pathology->Ischemia Diastolic_Dysfunction Diastolic Dysfunction (Impaired Relaxation) Pathology->Diastolic_Dysfunction Arrhythmia Arrhythmias (Diastolic Ca2+ Leak) Pathology->Arrhythmia NCX_Inhibitor NCX Inhibitor Ischemia->NCX_Inhibitor Primary Target This compound This compound (Dual Action) Ischemia->this compound SERCA_Activator SERCA Activator Diastolic_Dysfunction->SERCA_Activator Primary Target Diastolic_Dysfunction->this compound RyR_Stabilizer RyR Stabilizer Arrhythmia->RyR_Stabilizer Primary Target

Figure 3: Comparison of therapeutic strategies for Ca2+ dysregulation.

Conclusion

The cross-validation of a novel therapeutic agent's mechanism of action requires rigorous comparison with existing and emerging alternatives. While definitive data on this compound is pending, its proposed dual mechanism of NCX inhibition and SERCA activation presents a potentially powerful approach to mitigating the multifaceted calcium dysregulation that characterizes ischemic heart disease. Further preclinical and clinical studies are necessary to fully elucidate its therapeutic potential and safety profile in comparison to more targeted calcium-modulating strategies. This guide provides a foundational framework for such comparative evaluations, emphasizing the importance of standardized experimental protocols and data-driven analysis.

References

Independent Validation of CASTEMI Trial Results for Caldaret: A Comparative Analysis with Modern Antiplatelet Therapies

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of Caldaret (MCC-135) with current standard-of-care antiplatelet agents, prasugrel and ticagrelor, for the treatment of ST-segment elevation myocardial infarction (STEMI), supported by available clinical trial data and detailed experimental methodologies.

Executive Summary

The CASTEMI trial, a phase 2a clinical study, investigated the efficacy of this compound (MCC-135) in reducing infarct size and improving left ventricular (LV) function in patients with ST-segment elevation myocardial infarction (STEMI) undergoing primary percutaneous coronary intervention (PCI). The trial demonstrated a favorable safety profile for this compound but did not meet its primary endpoint of significantly reducing infarct size in the overall study population. Notably, a subgroup analysis of patients with anterior myocardial infarction suggested a potential benefit, though these findings were preliminary and required further confirmation. To date, no large-scale independent validation or replication studies of the CASTEMI trial have been published, likely due to the neutral outcome of the primary endpoint. This guide provides a comprehensive comparison of the available data from the CASTEMI trial with the established efficacy of the P2Y12 inhibitors prasugrel and ticagrelor, which are current standards of care in the management of STEMI.

Data Presentation: this compound vs. Alternatives

The following tables summarize the quantitative data from the CASTEMI trial for this compound and pivotal trials for the alternative treatments, prasugrel (TRITON-TIMI 38) and ticagrelor (PLATO).

Table 1: CASTEMI Trial - Key Efficacy Endpoints (Anterior MI Subgroup)

EndpointPlaceboThis compound (Low Dose - 57.5 mg)This compound (High Dose - 172.5 mg)
Infarct Size Reduction (Day 7) -19% (p=0.052)14% (p=0.144)
CK-MB Release Reduction -21% (p=0.076)25% (p=0.026)
Troponin-T Release Reduction -12% (p=0.315)25% (p=0.027)
End Diastolic Volume (EDV) Reduction (Day 7) -17% (p=0.017)20% (p=0.004)
End Systolic Volume (ESV) Reduction (Day 7) -24% (p=0.017)27% (p=0.005)
LV Ejection Fraction Increase (Day 7) -Not Statistically Significant21% (p=0.01)

Data presented for the subgroup of patients with anterior wall MI and TIMI 0/1 flow at baseline.[1]

Table 2: Prasugrel (TRITON-TIMI 38) vs. Clopidogrel in ACS Patients Undergoing PCI

Endpoint (at 15 months)ClopidogrelPrasugrelHazard Ratio (95% CI)p-value
Primary Efficacy Endpoint (CV Death, Nonfatal MI, Nonfatal Stroke) 12.1%9.9%0.81 (0.73-0.90)<0.001
Cardiovascular Death 2.4%2.1%0.89 (0.73-1.08)0.23
Nonfatal Myocardial Infarction 9.5%7.3%0.76 (0.67-0.85)<0.001
Nonfatal Stroke 1.0%1.0%1.01 (0.71-1.43)0.98
TIMI Major Bleeding (Non-CABG) 1.8%2.4%1.32 (1.03-1.68)0.03

Table 3: Ticagrelor (PLATO) vs. Clopidogrel in ACS Patients

Endpoint (at 12 months)ClopidogrelTicagrelorHazard Ratio (95% CI)p-value
Primary Efficacy Endpoint (CV Death, MI, Stroke) 11.7%9.8%0.84 (0.77-0.92)<0.001
Cardiovascular Death 5.1%4.0%0.79 (0.69-0.91)0.001
Myocardial Infarction 6.9%5.8%0.84 (0.75-0.95)0.005
Stroke 1.5%1.3%0.87 (0.66-1.15)0.33
PLATO Major Bleeding 11.2%11.6%1.04 (0.95-1.13)0.43

Experimental Protocols

CASTEMI Trial Methodology

The this compound in ST Elevation MI (CASTEMI) study was a phase 2a, double-blind, placebo-controlled, multicenter trial.

  • Patient Population: 387 patients with STEMI undergoing primary PCI.

  • Inclusion Criteria: Patients presenting within 6 hours of symptom onset with evidence of a large MI.

  • Randomization: Patients were randomized to receive a 48-hour infusion of low-dose this compound (57.5 mg), high-dose this compound (172.5 mg), or placebo.

  • Intervention: The infusion was initiated prior to primary PCI.

  • Primary Endpoint: Infarct size as a percentage of total LV mass, assessed by Single Photon Emission Computed Tomography (SPECT) at day 7.

  • Secondary Endpoints: Infarct size at day 30, LV volumes and ejection fraction, and cardiac biomarker release.

While the full detailed protocol is not publicly available, the CASTEMI trial utilized SPECT imaging to quantify infarct size. This non-invasive imaging technique typically involves the injection of a radiotracer (e.g., Technetium-99m sestamibi) that is taken up by viable myocardial tissue. The size of the perfusion defect on the SPECT images corresponds to the area of infarcted myocardium. The analysis was conducted at a blinded core laboratory using validated software for quantitative analysis.

TRITON-TIMI 38 Trial Methodology (Prasugrel)

The Trial to Assess Improvement in Therapeutic Outcomes by Optimizing Platelet Inhibition with Prasugrel–Thrombolysis in Myocardial Infarction 38 was a large-scale, randomized, double-blind trial.

  • Patient Population: 13,608 patients with moderate- to high-risk acute coronary syndromes (ACS) scheduled for PCI.

  • Randomization: Patients were randomized to receive either prasugrel (60 mg loading dose, 10 mg daily maintenance) or clopidogrel (300 mg loading dose, 75 mg daily maintenance), in addition to aspirin.

  • Primary Endpoint: The composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke.

  • Key Safety Endpoint: TIMI major bleeding.

PLATO Trial Methodology (Ticagrelor)

The PLATelet inhibition and patient Outcomes trial was a randomized, double-blind, multicenter study.

  • Patient Population: 18,624 patients hospitalized for ACS (with or without ST-segment elevation).

  • Randomization: Patients were assigned to receive either ticagrelor (180 mg loading dose, 90 mg twice daily maintenance) or clopidogrel (300-600 mg loading dose, 75 mg daily maintenance), in addition to aspirin.

  • Primary Endpoint: A composite of death from vascular causes, myocardial infarction, or stroke.

  • Primary Safety Endpoint: Major bleeding.

Mandatory Visualization

Signaling Pathway of this compound (MCC-135)

Caldaret_Mechanism cluster_membrane Sarcolemma cluster_cell Cardiomyocyte during Ischemia/Reperfusion NCX Na+/Ca2+ Exchanger (NCX) Na_in Intracellular Na+ NCX->Na_in Ca_overload Intracellular Ca2+ Overload NCX->Ca_overload Ca2+ influx Ca_out Extracellular Ca2+ Ca_out->NCX Ischemia Ischemia/Reperfusion Na_overload Increased Intracellular Na+ Ischemia->Na_overload Leads to Na_overload->NCX Drives reverse mode Cell_Injury Myocardial Cell Injury/Death Ca_overload->Cell_Injury Contributes to This compound This compound (MCC-135) This compound->NCX Inhibits

Caption: Mechanism of action of this compound (MCC-135) in myocardial ischemia.

Experimental Workflow: CASTEMI Trial

CASTEMI_Workflow Patient STEMI Patient (<6h symptom onset) Randomization Randomization Patient->Randomization Placebo Placebo Infusion Randomization->Placebo LowDose This compound 57.5 mg Infusion Randomization->LowDose HighDose This compound 172.5 mg Infusion Randomization->HighDose PCI Primary PCI Placebo->PCI LowDose->PCI HighDose->PCI FollowUp7 7-Day Follow-up SPECT Imaging PCI->FollowUp7 FollowUp30 30-Day Follow-up SPECT Imaging FollowUp7->FollowUp30

Caption: High-level experimental workflow of the CASTEMI trial.

Experimental Workflow: TRITON-TIMI 38 (Prasugrel)

TRITON_Workflow Patient ACS Patient Scheduled for PCI Randomization Randomization Patient->Randomization Clopidogrel Clopidogrel + Aspirin Randomization->Clopidogrel Prasugrel Prasugrel + Aspirin Randomization->Prasugrel PCI PCI Clopidogrel->PCI Prasugrel->PCI FollowUp Follow-up (up to 15 months) Clinical Endpoint Assessment PCI->FollowUp

Caption: High-level experimental workflow of the TRITON-TIMI 38 trial.

References

Safety Operating Guide

Navigating the Safe Disposal of Caldaret (MCC-135): A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and a step-by-step approach to the safe disposal of Caldaret, also known as MCC-135, a modulator of intracellular Ca2+ handling.

Chemical Identity:

  • Name: this compound (MCC-135)

  • Chemical Formula: C₁₁H₁₆N₂O₃S

  • CAS Number: 133804-44-1

Core Disposal Procedures

The disposal of this compound must be conducted in accordance with federal, state, and local environmental control regulations. Under no circumstances should this chemical be disposed of via standard laboratory drains or as regular solid waste.

Quantitative Data Summary for Chemical Waste Handling

ParameterGuidelineCitation
Container Rinsing The first rinse of a container that held a highly toxic chemical (LD50 < 50mg/kg) must be collected as hazardous waste. For other chemicals, the first rinse should also be collected.[1]
Waste Accumulation Do not store more than 10 gallons of hazardous waste in the laboratory.[1]
pH for Neutralization If neutralization is a permitted step, the final pH should be between 5 and 10.[2]
Aqueous Solutions For some chemicals like Ethidium Bromide, aqueous solutions below a certain concentration (e.g., 5 micrograms/milliliter) may be treated before disposal. This must be verified for this compound.[1]

Experimental Protocol for Waste Neutralization (General Guidance)

This is a general protocol and may not be suitable for this compound. Always consult with a certified chemist or your institution's Environmental Health and Safety (EHS) department before attempting any neutralization.

  • Dilution: Slowly and carefully dilute the acidic or basic waste in a large volume of ice water to approximately a 5% concentration.

  • Neutralization: Prepare a neutralizing solution (e.g., sodium carbonate for acids, dilute hydrochloric acid for bases) at a 5-10% concentration.

  • Titration: Slowly add the neutralizing solution to the diluted waste while continuously stirring and monitoring the pH.

  • Final pH Adjustment: Adjust the final pH to be within the neutral range (typically 6-8) as required by local regulations.

  • Disposal of Neutralized Solution: Dispose of the neutralized solution in accordance with institutional and local guidelines.

Logical Workflow for this compound Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound.

Caldaret_Disposal_Workflow start Start: this compound Waste Generated sds_check Consult Manufacturer's Safety Data Sheet (SDS) start->sds_check sds_available SDS Available? sds_check->sds_available follow_sds Follow Specific Disposal Instructions in SDS sds_available->follow_sds Yes no_sds SDS Not Available sds_available->no_sds No container_prep Prepare Labeled, Leak-Proof Hazardous Waste Container follow_sds->container_prep ehs_consult Consult Institutional Environmental Health & Safety (EHS) no_sds->ehs_consult waste_characterization Characterize Waste: - Solid or Liquid - Contaminated materials ehs_consult->waste_characterization waste_characterization->container_prep ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat container_prep->ppe segregation Segregate from Incompatible Wastes ppe->segregation collection Arrange for Professional Waste Disposal Service segregation->collection documentation Maintain Disposal Records collection->documentation end End: Proper Disposal Complete documentation->end

Caption: Decision workflow for the proper disposal of this compound.

Step-by-Step Disposal Guidance

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (such as nitrile or neoprene), and a lab coat, when handling this compound waste.[1]

  • Waste Collection:

    • Solid Waste: Collect solid this compound waste and any contaminated materials (e.g., weigh boats, contaminated paper towels) in a designated, clearly labeled, and sealed hazardous waste container.

    • Liquid Waste: Collect liquid waste containing this compound in a leak-proof, shatter-resistant container. Ensure the container is compatible with the solvent used. The first rinse of any glassware that contained this compound should be collected as hazardous waste.[1]

  • Labeling: Label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound (MCC-135)," the approximate quantity, and the date of accumulation.

  • Storage: Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials. Keep the container closed except when adding waste.

  • Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company. Do not attempt to treat or dispose of the chemical waste yourself without explicit approval and a validated protocol from your EHS department.

  • Spill Management:

    • Minor Spills: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

    • Major Spills: In the event of a large spill, evacuate the area and contact your institution's emergency response team immediately.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling Caldaret

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory personnel, including researchers, scientists, and drug development professionals, the following information provides crucial safety and logistical guidance for handling Caldaret. This document outlines the necessary personal protective equipment (PPE), safe handling procedures, and disposal plans to ensure a secure laboratory environment.

Chemical Identifier and Hazard Summary

This compound , identified chemically as 5-methyl-2-(piperazin-1-yl)benzenesulfonic acid with the molecular formula C₁₁H₁₆N₂O₃S, is an intracellular calcium handling modulator that acts as an inhibitor of the Na+/Ca2+ exchanger (NCX).[1][2] While a specific Safety Data Sheet (SDS) for this compound was not located, the following recommendations are based on general safety protocols for handling similar research compounds. It is imperative to obtain and review the official manufacturer's SDS for this compound before any handling or use.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.

PPE CategoryItemSpecification/StandardPurpose
Eye Protection Safety Glasses or GogglesANSI Z87.1 certified. Should be worn at all times in the laboratory. Goggles are required when there is a splash hazard.Protects eyes from splashes, and airborne particles.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Check the manufacturer's glove compatibility chart for the specific solvent used to dissolve this compound.Prevents skin contact and absorption.
Body Protection Laboratory CoatFlame-resistant, long-sleeved lab coat.Protects skin and personal clothing from contamination.
Respiratory Fume Hood or RespiratorUse in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be required.Minimizes inhalation of powders or aerosols. The necessity of a respirator should be determined by a formal risk assessment.

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for the safe handling of this compound, from preparation to disposal. Adherence to this workflow is critical for minimizing risk.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS for this compound prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh this compound prep_setup->handle_weigh Ensure ventilation handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_exp Perform Experiment handle_dissolve->handle_exp clean_decon Decontaminate Surfaces handle_exp->clean_decon clean_dispose Dispose of Waste clean_decon->clean_dispose clean_remove_ppe Remove PPE clean_dispose->clean_remove_ppe clean_wash Wash Hands clean_remove_ppe->clean_wash

Safe handling workflow for this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste StreamDisposal Procedure
Unused/Expired this compound Dispose of as hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) office for specific guidelines. Do not dispose of down the drain or in regular trash.
Contaminated Labware Disposable items (e.g., pipette tips, tubes) should be placed in a designated hazardous waste container. Reusable glassware should be decontaminated with an appropriate solvent before washing.
Liquid Waste Collect all liquid waste containing this compound in a clearly labeled, sealed, and compatible hazardous waste container. The container should be stored in a secondary containment bin in a well-ventilated area until collected by EHS.
Spill Cleanup Material Absorbent materials used to clean up spills should be placed in a sealed bag or container, labeled as hazardous waste, and disposed of according to institutional protocols.

Signaling Pathway Context

This compound functions by inhibiting the Na+/Ca2+ exchanger (NCX), which plays a role in regulating intracellular calcium levels. This mechanism is particularly relevant in the context of myocardial ischemia-reperfusion injury, where it can help to alleviate calcium overload.[3]

cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular ncx Na+/Ca2+ Exchanger (NCX) ca_out Ca2+ ncx->ca_out ca_in Ca2+ ncx->ca_in na_out Na+ na_out->ncx na_in Na+ na_in->ncx This compound This compound This compound->ncx Inhibits

Mechanism of this compound as an NCX inhibitor.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.